Trimethylhydroquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trimethylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFZRCJENRSRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052446 | |
| Record name | 2,3,5-Trimethylhydroquinone | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 2,3,5-Trimethylhydroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.000204 [mmHg] | |
| Record name | 2,3,5-Trimethylhydroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21780 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
700-13-0 | |
| Record name | Trimethylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3,5-Trimethylquinol | |
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| Record name | Trimethylhydroquinone | |
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| Record name | 1,4-Benzenediol, 2,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5-Trimethylhydroquinone | |
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| Record name | 2,3,5-trimethylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.764 | |
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| Record name | TRIMETHYLHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSY6340N4A | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trimethylhydroquinone (CAS 700-13-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical data for 2,3,5-trimethylhydroquinone (TMHQ), a key intermediate in the synthesis of Vitamin E and other pharmaceutical compounds.[1][2][3][4] The information is presented to support research and development activities, with a focus on structured data, detailed experimental methodologies, and clear visual representations of key processes.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 2,3,5-trimethylhydroquinone.
| Property | Value | Source |
| IUPAC Name | 2,3,5-trimethylbenzene-1,4-diol | [5] |
| CAS Number | 700-13-0 | [5][6] |
| Molecular Formula | C₉H₁₂O₂ | [5][6][7] |
| Molecular Weight | 152.19 g/mol | [3][5][6] |
| Appearance | Off-white to white crystalline powder | [1][3][7][8] |
| Melting Point | 169 - 175 °C | [1][2][3][7][8] |
| Boiling Point | 298.3 °C at 760 mmHg | [1][6][9] |
| Flash Point | 191 °C (closed cup) | [1][2][6][7] |
| Density | 1.126 g/cm³ | [1] |
| Vapor Pressure | 0.000204 mmHg at 25°C | [1] |
| pKa | 11.28 ± 0.28 (Predicted) | [1][2] |
| LogP (Octanol/Water) | 1.69 - 2.02 | [1][10] |
| Water Solubility | 2 g/L at 20 °C | [1][2] |
| Solubility | Soluble in methanol, ethanol, diethyl ether, and acetone; Slightly soluble in water; Insoluble in petroleum ether.[1][3][7][8][11] | |
| Stability | Stable under normal temperatures and pressures; Combustible; Incompatible with strong oxidizing agents.[1][2][8] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducibility and validation in a research setting.
The melting point of a solid is a critical indicator of purity.[12][13] The capillary method is a standard and widely used technique.
Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range from the first sign of melting (solid begins to turn to liquid) to the complete liquefaction of the sample is recorded as the melting range.[12][14]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or Mel-Temp)
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: Ensure the 2,3,5-trimethylhydroquinone sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[13][15]
-
Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample until a small amount of solid (approximately 1-3 mm high) enters the tube.[13][16]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long glass tube to compact the sample at the sealed end.[15][16]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[15]
-
If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary estimate.[16]
-
For an accurate measurement, set the apparatus to heat slowly (1-2 °C/minute) starting from a temperature approximately 15-20 °C below the estimated melting point.[15][16]
-
-
Data Recording:
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption and distribution.[17]
Principle: The "shake-flask" method involves dissolving the solute in a biphasic system of n-octanol and water (or a buffer like PBS at pH 7.4). After allowing the system to reach equilibrium, the concentration of the solute in each phase is measured. LogP is the base-10 logarithm of the ratio of the concentrations.[17][18]
Apparatus & Materials:
-
Separatory funnel or vials
-
Mechanical shaker
-
Centrifuge
-
HPLC system for concentration analysis
-
n-Octanol (pre-saturated with water/buffer)
-
Water or Phosphate-Buffered Saline (PBS, pH 7.4, pre-saturated with n-octanol)
-
2,3,5-trimethylhydroquinone sample
Procedure:
-
Phase Preparation: Prepare the two immiscible phases. Saturate n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate.[19]
-
Sample Partitioning:
-
Accurately weigh the 2,3,5-trimethylhydroquinone sample and dissolve it in one of the phases (or a mixture).
-
Add a known volume of both the pre-saturated n-octanol and aqueous phases to a vial.
-
Add the sample stock solution.
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning and ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of 2,3,5-trimethylhydroquinone in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.[18]
-
-
Calculation: Calculate LogP using the following formula:
-
P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
-
LogP = log₁₀(P)[17]
-
Synthesis Pathway Overview
2,3,5-Trimethylhydroquinone is a synthetic compound not widely found in nature.[9] Its production is crucial for the synthesis of Vitamin E.[1][3] One common industrial synthesis route involves the oxidation of a trimethylphenol precursor followed by a reduction step.[3][20]
Example Synthesis Route: A prevalent method starts with 1,2,4-trimethylbenzene (B165218) (pseudocumene), which is oxidized to form 2,3,5-trimethyl-p-benzoquinone. This intermediate is then reduced to yield the final product, 2,3,5-trimethylhydroquinone.[21]
-
Oxidation: 1,2,4-trimethylbenzene is oxidized using an oxidizing agent like hydrogen peroxide in the presence of a solvent.[21] This step converts the aromatic ring into a quinone structure.
-
Reduction: The resulting 2,3,5-trimethyl-p-benzoquinone is then treated with a reducing agent (e.g., sodium hydrosulfite or catalytic hydrogenation) to convert the two ketone groups of the quinone into hydroxyl groups, forming the hydroquinone (B1673460) product.[20][21]
References
- 1. 2,3,5-Trimethyl Hydroquinone CAS NO 700-13-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Trimethylhydroquinone | 700-13-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Details [connectchemicals.com]
- 5. This compound | C9H12O2 | CID 12785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,5-Trimethylhydroquinone | 700-13-0 | FT40555 [biosynth.com]
- 7. lookpolymers.com [lookpolymers.com]
- 8. 2,3,5-Trimethylhydroquinone CAS 700-13-0 - Buy TMHQ, this compound, 2 3 5-trimethylbenzene-1 4-diol Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2,3,5-Trimethylhydroquinone | SIELC Technologies [sielc.com]
- 11. sunwisechem.com [sunwisechem.com]
- 12. pennwest.edu [pennwest.edu]
- 13. Determination of Melting Point [wiredchemist.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. acdlabs.com [acdlabs.com]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 21. CN103435450A - Environment-friendly synthesis method for 2,3,5-trimethyl hydroquinone - Google Patents [patents.google.com]
The Antioxidant Mechanism of Trimethylhydroquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylhydroquinone (TMHQ), a core structural component of the vitamin E family, exhibits significant antioxidant properties through a multi-faceted mechanism of action. This technical guide provides an in-depth exploration of TMHQ's capacity to mitigate oxidative stress, encompassing its direct radical scavenging activities and its ability to modulate endogenous antioxidant defense systems. The document details the core molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for the assays cited, and includes visualizations of the principal signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of antioxidants in a therapeutic context.
Core Antioxidant Mechanisms of this compound
This compound (TMHQ) and its derivatives exert their antioxidant effects through two primary pathways: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant effects via the activation of the cellular Nrf2 signaling pathway.
Direct Radical Scavenging and Inhibition of Lipid Peroxidation
The hydroquinone (B1673460) moiety of TMHQ is central to its direct antioxidant activity. It can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating damaging chain reactions. This process transforms the hydroquinone into a more stable semiquinone radical, which is significantly less reactive than the initial ROS. This mechanism is particularly effective in halting lipid peroxidation, a key process in cellular damage.
A derivative of TMHQ, 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), has demonstrated potent radical scavenging capabilities. In studies using electron spin resonance (ESR)-spin trapping, HTHQ was found to be a more effective scavenger of t-butyl peroxyl radicals than the well-known lipophilic antioxidant, D,L-α-tocopherol[1]. The formation of a stable free radical from HTHQ was observed, confirming its direct interaction with peroxyl radicals[1].
Furthermore, TMHQ derivatives have shown significant efficacy in inhibiting lipid peroxidation in various experimental models. One derivative, 4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenol, potently inhibited Fe³⁺-ADP induced NADPH-dependent lipid peroxidation in rat liver microsomes[2]. Similarly, HTHQ exhibited superior anti-lipid-peroxidation activity compared to D,L-α-tocopherol in phosphatidylcholine liposomes[1].
Indirect Antioxidant Effects via Nrf2 Pathway Activation
A crucial aspect of TMHQ's antioxidant action is its ability to upregulate the body's own antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Hydroquinones like TMHQ are thought to be oxidized to their corresponding electrophilic quinones within the cell. These quinones can then react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.
The derivative HTHQ has been identified as a potent activator of the Nrf2 pathway[3]. This activation leads to the increased expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), which plays a critical role in cellular protection against oxidative stress[3]. The activation of the Nrf2/HO-1 signaling pathway is a key mechanism by which HTHQ ameliorates conditions associated with oxidative stress[3].
The activation of the Nrf2 pathway by TMHQ and its derivatives leads to an increase in the levels and activity of several crucial antioxidant enzymes, such as Superoxide Dismutase (SOD) and Catalase (CAT), as well as the antioxidant molecule glutathione (B108866) (GSH).
Data Presentation
The following tables summarize the quantitative data available for the antioxidant activity of this compound derivatives.
| Compound | Assay | System | IC₅₀ Value | Reference |
| 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ) | t-butyl peroxyl radical scavenging | ESR-spin trapping | 0.31 ± 0.04 mM | [1] |
| D,L-α-tocopherol | t-butyl peroxyl radical scavenging | ESR-spin trapping | 0.67 ± 0.06 mM | [1] |
| 4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenol | Fe³⁺-ADP induced NADPH dependent lipid peroxidation | Rat liver microsomes | 5.3 x 10⁻⁷ M | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). Store in the dark.
-
-
Sample Preparation:
-
Dissolve this compound or its derivatives in the same solvent as the DPPH solution to prepare a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the sample solution to a defined volume of the DPPH solution.
-
Include a control containing the solvent instead of the sample.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound or its derivatives in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the sample solution to a defined volume of the diluted ABTS•⁺ solution.
-
Include a control with the solvent instead of the sample.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.
-
The IC₅₀ value is determined from the plot of percentage inhibition versus sample concentration.
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation
This assay measures the levels of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Protocol:
-
Sample Preparation (e.g., tissue homogenate):
-
Homogenize the tissue in a cold buffer (e.g., 1.15% KCl).
-
-
Assay Procedure:
-
To a specific volume of the homogenate, add a solution of trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add a solution of thiobarbituric acid (TBA) to the supernatant.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.
-
Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.
-
-
Calculation:
-
The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The results are typically expressed as nmol of MDA per mg of protein.
-
Western Blotting for Nrf2 Activation
This technique is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a hallmark of its activation.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or its derivatives for a specified time.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytoplasmic and nuclear fractions using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increased level of Nrf2 in the nuclear fraction compared to the control indicates activation.
-
Mandatory Visualizations
Signaling Pathways
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflows
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Experimental workflow for the TBARS assay for lipid peroxidation.
Conclusion
This compound presents a robust antioxidant profile characterized by both direct and indirect mechanisms of action. Its ability to directly scavenge free radicals, particularly in the context of lipid peroxidation, combined with its capacity to activate the cytoprotective Nrf2 signaling pathway, underscores its potential as a therapeutic agent in conditions associated with oxidative stress. The provided experimental protocols and visualizations serve as a practical resource for the further investigation and application of this promising antioxidant compound. Further research to obtain more extensive quantitative data on the parent TMHQ molecule is warranted to fully elucidate its comparative efficacy.
References
The Multifaceted Biological Activities of Trimethylhydroquinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylhydroquinone (TMHQ), a core structural component of Vitamin E (α-tocopherol), and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, characterized by a hydroquinone (B1673460) ring substituted with three methyl groups, exhibit a range of therapeutic potentials, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the biological activities of TMHQ derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development endeavors.
Antioxidant Activity
The antioxidant properties of this compound derivatives are fundamental to their other biological effects. They act as potent scavengers of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological factor in numerous diseases.
The primary mechanism of antioxidant action involves the donation of a hydrogen atom from the hydroxyl groups on the hydroquinone ring to free radicals, which neutralizes them and terminates damaging chain reactions. Some derivatives, such as 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), have been shown to be more effective than the well-known antioxidant α-tocopherol in scavenging certain types of radicals.[1]
Quantitative Antioxidant Activity Data
The antioxidant capacity of various TMHQ derivatives has been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from these studies are summarized below.
| Derivative | Assay | IC50/EC50 | Reference Compound | Reference Compound IC50/EC50 | Source |
| 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ) | t-butyl peroxyl radical scavenging | 0.31 ± 0.04 mM | D,L-α-tocopherol | 0.67 ± 0.06 mM | [1] |
| 4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenol | Fe(3+)-ADP induced NADPH dependent lipid peroxidation | 5.3 x 10⁻⁷ M | - | - | [2][3] |
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvette.
-
Include a blank control containing only the solvent and DPPH solution.
-
Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined from a plot of percent inhibition against the concentration of the test compound.
2. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
-
Reagents: Thiobarbituric acid (TBA) solution, trichloroacetic acid (TCA), and a standard for MDA (e.g., 1,1,3,3-tetramethoxypropane).
-
Procedure:
-
Induce lipid peroxidation in a biological sample (e.g., rat liver microsomes) using an initiator like Fe²⁺/ascorbate.
-
Treat the samples with the TMHQ derivative at various concentrations.
-
Stop the reaction by adding TCA to precipitate proteins.
-
Centrifuge to collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for a specified time (e.g., 60 minutes) to form a pink-colored MDA-TBA adduct.
-
Measure the absorbance of the adduct at 532 nm.
-
-
Data Analysis: The concentration of MDA is determined from a standard curve. The inhibitory effect of the TMHQ derivative is expressed as the percentage reduction in MDA formation compared to the control.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. This compound derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of TMHQ derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, or enzymes like 5-lipoxygenase.
| Derivative | Assay | IC50/EC50 | Source |
| 4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenol | 5-lipoxygenase inhibition | 3.5 x 10⁻⁷ M | [2][3] |
Experimental Protocols
1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages (RAW 264.7 cells)
This cell-based assay measures the inhibition of NO production, a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the TMHQ derivative for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Signaling Pathways in Inflammation
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some TMHQ derivatives may inhibit this pathway, potentially by preventing IκB degradation or inhibiting NF-κB's DNA binding activity.[4]
References
- 1. HTHQ (1-O-hexyl-2,3,5-trimethylhydroquinone), an anti-lipid-peroxidative compound: its chemical and biochemical characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound derivatives as anti-allergic agents with anti-oxidative actions. | Sigma-Aldrich [merckmillipore.com]
- 3. Synthesis of this compound derivatives as anti-allergic agents with anti-oxidative actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Trimethylhydroquinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of trimethylhydroquinone (TMHQ), a key intermediate in the synthesis of Vitamin E and other pharmaceutical compounds. Understanding its solubility in various organic solvents is critical for process optimization, formulation development, and ensuring reaction efficiency. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a relevant synthetic pathway.
Solubility Profile of this compound
Quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. However, based on its chemical structure—a hydroquinone (B1673460) ring with three methyl substituents—and available information, a general solubility profile can be established. TMHQ is a polar molecule, but the presence of the methyl groups also imparts some nonpolar character.
Data Presentation
The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Temperature (°C) | Citation |
| Methanol | CH₃OH | 32.7 | 0.1 g/mL (Soluble) | Not Specified | |
| Water | H₂O | 80.1 | Slightly Soluble (2 g/L) | 20 | |
| Ethyl Alcohol | C₂H₅OH | 24.5 | Soluble | Not Specified | |
| Ethyl Ester (Ethyl Acetate) | C₄H₈O₂ | 6.02 | Soluble | Not Specified | |
| Petroleum Ether | Mixture | ~2.0 | Insoluble | Not Specified |
Note: The dielectric constant is a measure of the polarity of the solvent.
Inference on Solubility in Other Solvents:
Based on the principle of "like dissolves like," TMHQ is expected to be soluble in polar protic and aprotic solvents. Its solubility is likely to be significant in solvents such as:
-
Ethanol, Propanol, and Butanol: Due to their hydroxyl groups, which can form hydrogen bonds with the hydroxyl groups of TMHQ.
-
Acetone and Ethyl Acetate: These polar aprotic solvents can act as hydrogen bond acceptors.
-
Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO): These are common polar aprotic solvents used in organic synthesis and are likely to be effective at dissolving TMHQ.
Conversely, TMHQ is expected to have low solubility in nonpolar solvents like hexane (B92381) and toluene, similar to its insolubility in petroleum ether.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis. This method is considered the gold standard for thermodynamic solubility determination.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath with temperature control
-
Centrifuge tubes with screw caps (B75204) (e.g., 15 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Evaporating dish or watch glass
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a centrifuge tube. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid present.
-
Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into the centrifuge tube.
-
Securely cap the tube to prevent solvent evaporation.
-
-
Equilibration:
-
Place the centrifuge tube in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Phase Separation:
-
After equilibration, remove the tube from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the tube at a moderate speed (e.g., 3000 rpm) for 15-20 minutes at the same temperature as the equilibration.
-
-
Sample Collection and Analysis (Gravimetric Method):
-
Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a solvent-compatible filter.
-
Dispense the supernatant into a pre-weighed, dry evaporating dish. Record the combined weight of the dish and the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound (e.g., 60-80 °C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried this compound residue.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.
-
Calculate the mass of the solvent in the collected sample by subtracting the mass of the dissolved TMHQ from the total mass of the solution sample.
-
The solubility can then be expressed in various units, such as g/100 g of solvent or g/L of solvent.
-
Visualization of a Relevant Workflow: Synthesis of this compound
The following diagram illustrates an environmentally friendly synthesis method for 2,3,5-trimethylhydroquinone, as described in a patent. This process avoids harsh reagents and offers a greener alternative for industrial production.
This workflow highlights a four-step process starting from 1,2,4-trimethylbenzene. The use of hydrogen peroxide as an oxidant and the recycling of reagents contribute to the environmentally friendly nature of this synthesis route. Each step is clearly defined, leading to the final product, 2,3,5-trimethylhydroquinone.
Spectroscopic Profile of Trimethylhydroquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trimethylhydroquinone (TMHQ), a key intermediate in the synthesis of Vitamin E and a compound of significant interest in antioxidant research. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.40 | Singlet | Ar-H |
| 6.07 | Singlet | Ar-OH |
| 5.41 | Singlet | Ar-OH |
| 2.10 | Singlet | Ar-CH₃ at C5 |
| 2.09 | Singlet | Ar-CH₃ at C2 |
| 2.04 | Singlet | Ar-CH₃ at C3 |
| Data obtained in CD₃CN at 600 MHz.[1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~147-149 | C-OH (C1 and C4) |
| ~120-125 | Quaternary aromatic carbons (C2, C3, C5) |
| ~115-120 | Aromatic CH (C6) |
| ~10-16 | Methyl carbons (-CH₃) |
| Predicted values based on spectral databases and typical shifts for substituted hydroquinones. |
Infrared (IR) Spectroscopy
The following characteristic absorption bands are observed in the IR spectrum of this compound, typically recorded as a KBr disc or nujol mull.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Strong, Broad | O-H stretch (phenolic) |
| ~2850-3000 | Medium | C-H stretch (methyl) |
| ~1600 | Medium | C=C stretch (aromatic ring) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1200 | Strong | C-O stretch (phenol) |
| Data compiled from typical values for phenols and substituted aromatic compounds. |
Mass Spectrometry (MS)
Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 152 | 99.99 | [M]⁺ (Molecular ion) |
| 151 | 29.63 | [M-H]⁺ |
| 150 | 56.87 | [M-2H]⁺ |
| 137 | 50.64 | [M-CH₃]⁺ |
| 107 | 19.27 |
Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, such as acetonitrile-d₃ (CD₃CN) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard NMR tube. A common concentration is 5-10 mg/mL.
¹H NMR Spectroscopy Protocol:
-
The prepared sample is placed in a high-field NMR spectrometer, for instance, a 600 MHz instrument.[1]
-
A standard one-dimensional proton NMR experiment is performed.
-
The chemical shifts are referenced to the residual solvent peak.
-
Data processing involves Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy Protocol:
-
The same sample prepared for ¹H NMR can be used.
-
A proton-decoupled ¹³C NMR experiment is conducted.
-
The chemical shifts are referenced to the solvent peak.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
FT-IR Spectroscopy Protocol:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder of an FT-IR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol.
GC-MS Protocol:
-
A small volume (e.g., 1 µL) of the sample solution is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
The temperature of the GC oven is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.
-
As this compound elutes from the column, it enters the mass spectrometer.
-
Electron ionization (EI) is used to fragment the molecules.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating a mass spectrum. The instrument used for the data in Table 4 was a JEOL JMS-D-300.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Cornerstone of Vitamin E: A Technical Guide to the Discovery and Synthesis of Trimethylhydroquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylhydroquinone (TMHQ), a vital intermediate in the synthesis of Vitamin E (α-tocopherol), has a rich history of chemical exploration driven by the nutritional and therapeutic importance of this essential vitamin. This technical guide provides an in-depth analysis of the discovery and evolution of TMHQ synthesis, offering a comparative look at the various chemical pathways developed over the decades. It details experimental protocols for key synthesis methods, presents quantitative data for comparative analysis, and visualizes the core reaction pathways. This document serves as a comprehensive resource for researchers and professionals in organic synthesis and drug development, highlighting the journey from early, often harsh, chemical processes to modern, more sustainable methodologies.
Introduction: The Significance of this compound
2,3,5-Trimethylhydroquinone (TMHQ) is a substituted hydroquinone (B1673460) that holds a pivotal position in the pharmaceutical and fine chemical industries.[1] Its primary and most significant application is as the aromatic core in the industrial synthesis of all-racemic α-tocopherol, the most biologically active form of Vitamin E.[2] The condensation of TMHQ with isophytol (B1199701) or phytol (B49457) derivatives forms the chromanol ring system characteristic of tocopherols.[1][2]
The discovery of Vitamin E in the early 1920s as an essential factor for reproduction spurred intense research into its structure and synthesis.[3][4] This culminated in the first successful chemical synthesis of α-tocopherol by Paul Karrer in 1938, a landmark achievement that relied on the availability of TMHQ.[2] Since then, the demand for synthetic Vitamin E for use in pharmaceuticals, dietary supplements, animal feed, and as a food antioxidant has driven the development of efficient and economically viable methods for producing high-purity TMHQ.[1]
This guide explores the historical progression of TMHQ synthesis, from early laboratory-scale preparations to the large-scale industrial processes in use today. It also delves into emerging "green" chemistry approaches, such as biocatalysis, which promise more environmentally benign production routes.
Historical Perspective: The Timeline of Discovery and Synthesis
The history of TMHQ synthesis is inextricably linked to the history of Vitamin E.
-
1922: Vitamin E is discovered by Herbert Evans and Katharine Bishop as a fat-soluble factor essential for reproduction in rats.[4]
-
1938: Paul Karrer achieves the first chemical synthesis of α-tocopherol. This seminal work involves the condensation of this compound with phytol bromide, establishing TMHQ as a key intermediate.[2]
-
Mid-20th Century: As the commercial importance of synthetic Vitamin E grows, research intensifies to find efficient and scalable routes to TMHQ. Early methods often relied on multi-step syntheses starting from various aromatic compounds.
-
Late 20th Century to Present: Industrial production of TMHQ becomes dominated by a few key pathways, primarily those starting from 2,3,6-trimethylphenol (B1330405) (TMP) and isophorone (B1672270).[5][6] During this period, significant process optimization occurs to improve yields, reduce waste, and enhance product purity.
-
21st Century: Increasing environmental concerns and a drive for sustainable manufacturing practices have led to the exploration of novel catalytic systems and biocatalytic routes for TMHQ synthesis.[7][8][9][10] These modern approaches aim to replace stoichiometric reagents with catalytic alternatives and operate under milder reaction conditions.
Major Synthetic Pathways to this compound
Several synthetic routes to TMHQ have been developed, each with its own set of advantages and disadvantages. The choice of a particular pathway often depends on the availability and cost of starting materials, as well as the desired scale of production.
Synthesis from 2,3,6-Trimethylphenol (TMP)
This is one of the most common industrial routes to TMHQ. The overall process involves the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), followed by the reduction of TMBQ to TMHQ.
Logical Flow of the TMP to TMHQ Synthesis
Caption: General workflow for the synthesis of TMHQ from TMP.
A common method for the oxidation of TMP involves sulfonation followed by oxidation with an oxidizing agent like manganese dioxide.[5] The resulting TMBQ is then reduced to TMHQ. More recent methods utilize catalytic oxidation with oxygen or hydrogen peroxide over various metal catalysts, which are often more environmentally friendly.[10][11][12]
Synthesis from Isophorone
Another significant industrial pathway to TMHQ starts from isophorone, a readily available and relatively inexpensive starting material derived from the trimerization of acetone.[5][13] This multi-step process involves the conversion of isophorone to 4-oxoisophorone (ketoisophorone), which then undergoes rearrangement and subsequent hydrolysis to yield TMHQ.[5][14]
Logical Flow of the Isophorone to TMHQ Synthesis
Caption: General workflow for the synthesis of TMHQ from Isophorone.
The key step in this pathway is the acid-catalyzed rearrangement of 4-oxoisophorone in the presence of an acylating agent (like acetic anhydride) to form a TMHQ diester.[14][15] This is then hydrolyzed to afford the final product.
Biocatalytic Synthesis
In recent years, biocatalytic methods for TMHQ synthesis have gained attention as a "green" alternative to traditional chemical routes. These methods utilize enzymes or whole-cell systems to carry out specific transformations under mild conditions.
One promising approach involves the use of a monooxygenase system (MpdAB) to directly catalyze the conversion of 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone.[7][8][16] Another biocatalytic strategy employs peroxidase-based catalysts for the oxidation of TMP.[9][10]
Logical Flow of Biocatalytic TMHQ Synthesis
Caption: Simplified workflow for the biocatalytic synthesis of TMHQ.
While biocatalytic methods often offer high selectivity and operate under environmentally friendly conditions (e.g., aqueous media, moderate temperatures), challenges such as enzyme stability and productivity are areas of ongoing research.[7][8][10]
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for the major TMHQ synthesis routes, allowing for a direct comparison of their efficiencies and reaction conditions.
| Parameter | Synthesis from 2,3,6-Trimethylphenol (TMP) | Synthesis from Isophorone | Biocatalytic Synthesis |
| Starting Material | 2,3,6-Trimethylphenol | Isophorone | 2,3,6-Trimethylphenol |
| Key Intermediates | 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) | 4-Oxoisophorone, TMHQ Diester | - |
| Typical Reagents | Oxidizing agents (e.g., MnO₂, H₂O₂), Reducing agents | Acid catalysts, Acylating agents (e.g., Acetic Anhydride) | Enzymes (e.g., Monooxygenase, Peroxidase), Co-factors |
| Reaction Conditions | Often multi-step with varying temperatures and pressures | Multi-step, often involving strong acids and elevated temperatures | Mild conditions (e.g., near-neutral pH, 30-50°C) |
| Reported Overall Yield | 85-95% (optimized industrial processes) | 70-85% | Varies, under active research and optimization |
| Advantages | High yields, well-established technology | Inexpensive starting material | High selectivity, environmentally friendly, mild conditions |
| Disadvantages | Can involve harsh reagents and byproducts | Multi-step process, can use corrosive acids | Lower productivity, enzyme stability can be a challenge |
Detailed Experimental Protocols
The following sections provide generalized methodologies for the key experiments cited in the synthesis of TMHQ. These are intended to be illustrative and may require optimization based on specific laboratory or industrial conditions.
Protocol for TMHQ Synthesis from 2,3,6-Trimethylphenol via Sulfonation and Oxidation
This protocol is based on the principles described in various patents for the industrial production of TMHQ.
Experimental Workflow
Caption: Experimental workflow for TMHQ synthesis from TMP.
-
Sulfonation: 2,3,6-trimethylphenol is dissolved in an inert organic solvent (e.g., toluene, hexane). Concentrated sulfuric acid is added portion-wise while maintaining the temperature below a specified limit (e.g., 60-70°C). The reaction mixture is stirred until the sulfonation is complete.
-
Oxidation: The reaction mixture containing the trimethylphenol-4-sulfonic acid is diluted with water. An aqueous solution of an oxidizing agent, such as manganese dioxide or sodium dichromate, is then added slowly. The reaction is typically carried out at an elevated temperature to facilitate the oxidation to 2,3,5-trimethyl-1,4-benzoquinone.
-
Reduction: The resulting aqueous solution containing the TMBQ is then treated with a reducing agent, such as sodium hydrosulfite (sodium dithionite) or hydrogenated catalytically, to reduce the quinone to the hydroquinone.
-
Isolation and Purification: Upon cooling, the this compound precipitates from the reaction mixture. The solid product is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Protocol for TMHQ Synthesis from Isophorone
This protocol is a generalized representation of the synthesis route starting from isophorone, as detailed in several patents.
-
Isomerization and Oxidation: Isophorone is first isomerized to β-isophorone in the presence of an acid catalyst. The β-isophorone is then oxidized to 4-oxoisophorone (ketoisophorone) using an oxidizing agent, often in the presence of a catalyst.
-
Rearrangement and Acylation: 4-oxoisophorone is reacted with an acylating agent, such as acetic anhydride, in the presence of a strong acid catalyst (e.g., sulfuric acid, trifluoromethanesulfonic acid).[14][15] The reaction is typically carried out at a controlled temperature and results in the formation of a this compound diester.
-
Hydrolysis: The resulting TMHQ diester is then hydrolyzed to this compound. This is typically achieved by heating the reaction mixture with an aqueous acid (e.g., sulfuric acid) or base.
-
Isolation and Purification: The this compound is isolated from the reaction mixture by crystallization, followed by filtration, washing, and drying.
Protocol for Biocatalytic Synthesis of TMHQ using a Whole-Cell System
This protocol is a conceptual outline based on recent research into the biocatalytic production of TMHQ.[7][8][16]
-
Biocatalyst Preparation: A microbial strain (e.g., E. coli) engineered to express the necessary enzymes (e.g., monooxygenase MpdAB) is cultivated in a suitable growth medium until a desired cell density is reached. The cells are then harvested and prepared for use as a whole-cell biocatalyst.
-
Biotransformation: The whole-cell biocatalyst is suspended in a reaction buffer at a controlled pH and temperature. The substrate, 2,3,6-trimethylphenol, is added to the reaction mixture. The reaction is allowed to proceed with gentle agitation for a specified period.
-
Product Extraction: After the biotransformation is complete, the reaction mixture is centrifuged to separate the cells. The supernatant, containing the product, is then extracted with an organic solvent.
-
Isolation and Purification: The organic extract is concentrated, and the crude TMHQ is purified using chromatographic techniques to yield the pure product.
Conclusion and Future Outlook
The synthesis of this compound has evolved significantly since its initial requirement for the first synthesis of Vitamin E. Industrial processes have been refined to achieve high yields and purity, primarily through pathways starting from 2,3,6-trimethylphenol and isophorone. These routes, while efficient, often rely on harsh reagents and conditions.
The future of TMHQ synthesis is likely to be shaped by the principles of green chemistry. Biocatalytic routes and the development of more efficient and selective heterogeneous catalysts offer the potential for more sustainable production methods. These emerging technologies promise to reduce the environmental footprint of TMHQ synthesis by operating under milder conditions, minimizing waste, and utilizing renewable resources. For researchers and professionals in drug development and fine chemical synthesis, staying abreast of these advancements will be crucial for developing the next generation of efficient, economical, and environmentally responsible processes for producing this cornerstone of Vitamin E.
References
- 1. This compound | 700-13-0 [chemicalbook.com]
- 2. The Historical Journey of Vitamin E: From Reproductive Factor to Modern Nutritional Debate - The Pharmacy Newsletter! [thepharmacynewsletter.com]
- 3. A history of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biowellcome.es [biowellcome.es]
- 5. US6211418B1 - Method for producing this compound - Google Patents [patents.google.com]
- 6. US3795708A - Process for preparing 2,3,6-trimethylhydroquinone - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Whole-Cell Biocatalyst for the Synthesis of Vitamin E Precursor 2,3,5-Trimethylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst | Chemical Engineering Transactions [cetjournal.it]
- 10. aidic.it [aidic.it]
- 11. researchgate.net [researchgate.net]
- 12. GB1526571A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 13. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5969176A - Process for the production of this compound diesters and of this compound - Google Patents [patents.google.com]
- 15. EP0808815B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Role of Trimethylhydroquinone in Vitamin E Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the pivotal role of trimethylhydroquinone (TMHQ) in the context of Vitamin E synthesis. It draws a critical distinction between the natural biosynthetic pathways in photosynthetic organisms and the industrial chemical synthesis routes employed for commercial production. The guide provides a detailed examination of the enzymatic steps in natural tocopherol biosynthesis and the chemical reactions central to industrial production, supported by quantitative data, experimental methodologies, and process visualizations.
Introduction: Natural Biosynthesis vs. Industrial Synthesis of Vitamin E
Vitamin E is a group of eight fat-soluble compounds, including four tocopherols (B72186) and four tocotrienols, that exhibit potent antioxidant properties.[1][2] These compounds, essential for human health, are synthesized exclusively by photosynthetic organisms like plants and algae.[3][4][5] The natural biosynthetic pathway in these organisms utilizes homogentisic acid (HGA) as the aromatic precursor for the characteristic chromanol ring of the Vitamin E molecule.
In contrast, the large-scale industrial production of Vitamin E, particularly the most biologically active form, α-tocopherol, relies on chemical synthesis. This synthetic route does not start from HGA but employs 2,3,5-trimethylhydroquinone (TMHQ) as the key aromatic intermediate.[6][7][8][9] TMHQ is condensed with isophytol (B1199701) to form the final α-tocopherol structure.[6][7][10] Therefore, understanding the role of TMHQ is central to the field of synthetic Vitamin E production, while HGA is the focal point of natural biosynthesis and biofortification research.
The Natural Biosynthesis of Tocopherols (Vitamin E) in Plants
The biosynthesis of tocopherols in plants occurs primarily within plastids, where the necessary enzymes are localized.[11] The pathway begins with two primary precursors: homogentisic acid (HGA), which forms the chromanol head, and phytyl diphosphate (B83284) (PDP), which provides the hydrophobic tail.[3][12]
The core enzymatic steps are as follows:
-
Condensation: Homogentisate phytyltransferase (HPT), also known as VTE2, catalyzes the condensation of HGA and PDP. This is the first committed step in tocopherol synthesis and results in the formation of 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ).[3][12][13]
-
Methylation (I): The enzyme MPBQ methyltransferase (MPBQ-MT), or VTE3, adds a methyl group to MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ).[3]
-
Cyclization: Tocopherol cyclase (TC), or VTE1, catalyzes the cyclization of DMPBQ to form γ-tocopherol. A lack of this enzyme leads to the accumulation of the un-cyclized DMPBQ precursor.[3][11]
-
Methylation (II): The final step is catalyzed by γ-tocopherol methyltransferase (γ-TMT), or VTE4, which methylates γ-tocopherol to produce α-tocopherol, the form with the highest biological activity.[3][11][14] This enzyme can also convert δ-tocopherol to β-tocopherol.[14]
References
- 1. aocs.org [aocs.org]
- 2. Simultaneous determination of tocopherols and tocotrienols in vegetable oils by GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Elevating the vitamin E content of plants through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acrossbiotech.com [acrossbiotech.com]
- 7. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]
- 8. Improved Whole-Cell Biocatalyst for the Synthesis of Vitamin E Precursor 2,3,5-Trimethylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. what are the main applications of methylhydroquinone_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species [frontiersin.org]
- 13. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]
- 14. Vitamin E Biosynthesis and Its Regulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile and Safety of Trimethylhydroquinone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety assessment. All handling and use of trimethylhydroquinone should be conducted in accordance with established safety protocols and regulations.
Introduction
This compound (TMHQ), also known as 2,3,5-trimethyl-1,4-benzenediol, is a substituted hydroquinone (B1673460) with various industrial and pharmaceutical applications. It serves as a key intermediate in the synthesis of Vitamin E (α-tocopherol) and other active pharmaceutical ingredients. Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for ensuring safe handling and for risk assessment in drug development and other applications.
This technical guide provides a detailed overview of the available toxicological data for TMHQ, including acute toxicity, genotoxicity, and mechanistic insights. Where specific data for TMHQ is unavailable, this is explicitly stated, and information on the closely related compound hydroquinone is provided for context, alongside descriptions of standard experimental protocols as per OECD guidelines.
Physicochemical Properties
| Property | Value |
| CAS Number | 700-13-0 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Beige to white crystalline powder |
| Melting Point | 169-172 °C |
| Solubility | Moderately soluble in methanol, slightly soluble in water |
Toxicological Profile
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single exposure or multiple exposures within a 24-hour period.
Table 1: Acute Toxicity of this compound
| Route | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 3200 mg/kg | [1] |
| Inhalation | Rat | LC50 | 1500 mg/m³/4h | [1] |
| Dermal | Rabbit | LD50 | >200 mg/kg | [1] |
Experimental Protocol: Acute Oral Toxicity (OECD 423)
The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD Guideline 423). In this stepwise procedure, a small number of animals (typically rats) are dosed at one of three fixed starting dose levels (5, 50, or 300 mg/kg body weight). The outcome of the initial dosing determines the subsequent steps. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used. This process continues until the dose causing mortality or no-effect is identified, allowing for classification of the substance into a specific toxicity class. Observations include clinical signs of toxicity, body weight changes, and gross necropsy findings.
Irritation and Sensitization
Skin Irritation: TMHQ is classified as a skin irritant.[2] Studies on rabbits have shown that it can cause skin irritation.[2]
Eye Irritation: TMHQ is considered a severe eye irritant and can cause serious eye damage.[2]
Skin Sensitization: TMHQ is a skin sensitizer, meaning it can elicit an allergic reaction upon repeated contact with the skin.[2] Guinea pig skin painting tests have confirmed its sensitization potential.[2]
Subchronic and Chronic Toxicity
No dedicated subchronic (28-day or 90-day) or chronic toxicity studies for this compound were identified in the publicly available literature. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and for characterizing target organ toxicity after repeated exposure.
Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)
A standard 90-day oral toxicity study involves the daily administration of the test substance to rodents (usually rats) at a minimum of three dose levels, plus a control group. The substance is typically administered via gavage or in the diet or drinking water. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored. At the end of the 90-day period, comprehensive hematological and clinical biochemistry analyses are performed. A full histopathological examination of organs and tissues is conducted to identify any treatment-related changes.
Carcinogenicity
No carcinogenicity bioassays for this compound were found in the available literature. For the related compound, hydroquinone, there is limited evidence of carcinogenicity in experimental animals.[3]
Experimental Protocol: Carcinogenicity Study (OECD 451)
Carcinogenicity studies are long-term investigations (typically 2 years in rodents) designed to assess the tumor-inducing potential of a substance. The test substance is administered daily to animals (usually rats and mice) at three or more dose levels. The highest dose is typically the maximum tolerated dose (MTD), which is determined from shorter-term toxicity studies. The study involves lifelong observation of the animals for the development of tumors. At the end of the study, a complete histopathological examination of all organs and tissues is performed to identify any neoplastic lesions.
Genotoxicity
Genotoxicity assays are used to detect direct or indirect damage to DNA. A standard battery of tests is typically required to assess mutagenicity (gene mutations) and clastogenicity (chromosomal damage).
Ames Test (Bacterial Reverse Mutation Assay): While no direct Ames test results for TMHQ were found, a study on a lipophilic derivative, 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), showed strong anti-mutagenic activity against several known mutagens in the Ames assay using Salmonella typhimurium strain TA98.[1] This suggests that the this compound moiety itself is unlikely to be a bacterial mutagen.
Experimental Protocol: Ames Test (OECD 471)
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control to determine the mutagenic potential.
In Vitro Chromosomal Aberration Test: No data on the ability of TMHQ to induce chromosomal aberrations in mammalian cells in vitro were identified.
Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes). Cells are exposed to the test substance at various concentrations, with and without metabolic activation. After a suitable treatment period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations such as breaks, gaps, and exchanges.
In Vivo Micronucleus Test: No in vivo genotoxicity data for TMHQ from a micronucleus test were found.
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test assesses the ability of a substance to cause chromosomal damage in vivo. The test substance is administered to rodents (usually mice or rats). At appropriate time intervals after treatment, bone marrow or peripheral blood is collected. The erythrocytes are examined for the presence of micronuclei, which are small, membrane-bound DNA fragments that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates clastogenic or aneugenic activity.
Reproductive and Developmental Toxicity
There is a lack of specific studies on the reproductive and developmental toxicity of this compound. Some safety data sheets mention the potential for reproductive and fetal effects, but no supporting data is provided.[1]
Experimental Protocol: Two-Generation Reproductive Toxicity Study (OECD 416)
This study is designed to evaluate the effects of a substance on all stages of the reproductive cycle. The test substance is administered to male and female animals (usually rats) for a period before mating, during mating, and throughout gestation and lactation of the first generation (F1). The offspring of the F1 generation are then selected to become the parents of the second generation (F2), and they are also exposed to the test substance. Endpoints evaluated include fertility, gestation length, litter size, pup viability, and growth and development of the offspring.
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)
This study assesses the potential of a substance to cause adverse effects on the developing embryo and fetus. The test substance is administered to pregnant females (usually rats or rabbits) during the period of organogenesis. Prior to birth, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal malformations and variations.
Toxicokinetics (ADME)
No specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound were found in the literature. For the related compound hydroquinone, it is known to be rapidly absorbed, metabolized primarily to glucuronide and sulfate (B86663) conjugates, and excreted in the urine.[4]
Experimental Protocol: Toxicokinetic Studies (OECD 417)
Toxicokinetic studies are conducted to understand the ADME properties of a substance. Typically, the test substance is administered to animals via the intended route of human exposure. Blood and tissue samples are collected at various time points to determine the concentration of the parent compound and its metabolites. This data is used to calculate key pharmacokinetic parameters such as absorption rate, bioavailability, volume of distribution, and clearance rate.
Mechanism of Toxicity and Signaling Pathways
The toxicological effects of hydroquinones are often linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS), leading to oxidative stress.
Oxidative Stress: Studies on derivatives of TMHQ suggest that it can act as a potent antioxidant by scavenging ROS.[2] However, the oxidation of hydroquinones can also lead to the formation of semiquinone radicals and quinones, which are reactive species that can deplete cellular antioxidants like glutathione (B108866) and damage cellular macromolecules, including DNA, lipids, and proteins.[5] This can trigger a cascade of cellular events leading to cytotoxicity.
Signaling Pathways: Research on a derivative of TMHQ, 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), has shed light on its interaction with key signaling pathways involved in cellular stress responses. HTHQ has been shown to be a potent activator of the Nrf2 (Nuclear factor-erythroid 2-related factor 2) pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Furthermore, studies have indicated the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, derivatives of TMHQ have been shown to modulate the phosphorylation of ERK1/2, p38 MAPK, and JNK1/2 . These pathways are critical in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli and stress.
Below are diagrams illustrating the Nrf2 activation pathway and the general MAPK signaling cascade, which are likely relevant to the mechanism of action of TMHQ.
Caption: Nrf2 activation pathway potentially modulated by TMHQ.
Caption: General MAPK signaling cascade potentially affected by TMHQ.
Summary and Conclusion
This compound exhibits moderate acute toxicity via the oral and inhalation routes and is a skin and severe eye irritant, as well as a skin sensitizer. There is a significant lack of publicly available data on its subchronic and chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. Limited information suggests it is not mutagenic in the Ames test. Mechanistic data points towards the involvement of oxidative stress and the modulation of the Nrf2 and MAPK signaling pathways.
For a comprehensive risk assessment, further studies are required to address the existing data gaps, particularly concerning repeated dose toxicity and developmental and reproductive toxicity. Professionals working with TMHQ should adhere to strict safety precautions to minimize exposure, especially to the skin and eyes.
References
- 1. Strong anti-mutagenic activity of the novel lipophilic antioxidant 1-O-hexyl-2,3,5-trimethylhydroquinone against heterocyclic amine-induced mutagenesis in the Ames assay and its effect on metabolic activation of 2-amino-6-methyldipyrido[1,2-a:3',2'-d] imidazole (Glu-p-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates the Development of Preeclampsia through Suppression of Oxidative Stress and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroquinone: an evaluation of the human risks from its carcinogenic and mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Trimethylhydroquinone from 2,3,6-Trimethylphenol: An Application Note and Detailed Protocol
Abstract
This document provides a detailed protocol for the synthesis of trimethylhydroquinone (TMHQ), a crucial intermediate in the production of Vitamin E.[1][2][3] The primary method described is a robust two-step process commencing with the oxidation of 2,3,6-trimethylphenol (B1330405) (TMP) to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), followed by the reduction of TMBQ to the final product, TMHQ. This protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a key precursor in the industrial synthesis of tocopherols, the class of chemical compounds that includes Vitamin E.[4] The efficient synthesis of TMHQ is therefore of significant interest. The conversion of 2,3,6-trimethylphenol to TMHQ is a common industrial route. This process typically involves an initial oxidation of TMP to form TMBQ, which is then subsequently reduced to yield TMHQ. Various catalytic systems and reaction conditions have been explored to optimize this conversion, focusing on yield, purity, and environmental impact.[3][5] This application note details a well-established procedure and provides the necessary data for its successful implementation in a laboratory setting.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Oxidation: 2,3,6-Trimethylphenol is oxidized to 2,3,5-trimethyl-1,4-benzoquinone.
-
Reduction: The resulting 2,3,5-trimethyl-1,4-benzoquinone is reduced to this compound.
Experimental Protocol
This protocol is based on a well-documented method involving sulfonation, oxidation, and subsequent reduction.[2]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (per 30 mol TMP) |
| 2,3,6-Trimethylphenol (TMP) | C₉H₁₂O | 136.19 | 4.08 kg (30 mol) |
| Toluene (B28343) | C₇H₈ | 92.14 | 7.5 L |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 9.6 kg (94.8 mol) |
| Manganese (IV) Oxide | MnO₂ | 86.94 | 2.87 kg (33 mol) |
| Water | H₂O | 18.02 | As needed |
| Sodium Dithionite (B78146) | Na₂S₂O₄ | 174.11 | As needed (for washing) |
Procedure
Part 1: Sulfonation of 2,3,6-Trimethylphenol
-
In a suitable reaction vessel, dissolve 4.08 kg (30 mol) of 2,3,6-trimethylphenol in 7.5 L of toluene.
-
Under vigorous stirring, slowly add 9.6 kg of concentrated sulfuric acid. The temperature of the reaction mixture will rise to approximately 60°C.
-
Continue stirring. The 2,3,6-trimethylphenol-4-sulfonic acid will begin to separate.
-
After the addition of sulfuric acid is complete, continue to stir the mixture for a designated period to ensure complete sulfonation.
Part 2: Oxidation to 2,3,5-Trimethyl-1,4-benzoquinone
-
To the reaction mixture containing the sulfonic acid, add 2.87 kg (33 mol) of manganese (IV) oxide as the oxidizing agent.
-
The oxidation is carried out in an aqueous phase in the presence of the organic solvent (toluene), which will dissolve the formed quinone.
Part 3: Reduction to this compound
-
Following the oxidation, the trimethylquinone dissolved in the toluene is reduced directly.
-
The reduction can be achieved by introducing a suitable reducing agent, such as sodium dithionite, into the aqueous solution.
-
The this compound, being insoluble in the organic solvent, will precipitate out of the solution.[2]
Part 4: Isolation and Purification
-
The precipitated this compound is collected by filtration.
-
The collected solid is washed with a small amount of a 0.1% sodium dithionite solution to remove any residual quinone.[2]
-
The product is then washed with toluene and water.
-
The purified this compound is dried under vacuum.
-
The expected yield of this compound is approximately 85.5%, with a melting point of 170-172°C.[2]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,3,6-Trimethylphenol | [2] |
| Final Product | 2,3,5-Trimethylhydroquinone | [2] |
| Yield | 85.5% - 92% | [2] |
| Melting Point | 170-172 °C | [2] |
| Appearance | Light-beige to off-white powder | [2][4] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Alternative Catalytic Oxidation Methods
Recent research has focused on developing more environmentally friendly and efficient methods for the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone. These methods often utilize molecular oxygen or air as the oxidant and employ various catalysts.
Copper-Catalyzed Oxidation
One approach involves the use of copper(II) chloride as a catalyst in an ionic liquid or a two-phase medium with a co-solvent like n-butanol.[3] This method can achieve high yields of TMBQ (up to 98.5%).[3]
Cobalt-Catalyzed Oxidation
Heterogeneous cobalt catalysts have also been shown to be effective for the selective oxidation of TMP to TMBQ using dioxygen.[1][6] The catalytic activity is influenced by the catalyst preparation, including the pyrolysis temperature and the nature of the support.[1]
Enzymatic Oxidation
Biocatalytic methods using enzymes like horseradish peroxidase immobilized on magnetic nanoparticles offer a green chemistry approach.[7][8] This method uses hydrogen peroxide as the oxidant and allows for easy separation of the catalyst from the reaction mixture.[7]
Signaling Pathway of Catalytic Oxidation
The following diagram illustrates a generalized logical pathway for the catalytic oxidation of 2,3,6-trimethylphenol.
Caption: Generalized pathway for catalytic oxidation of TMP.
Conclusion
The synthesis of this compound from 2,3,6-trimethylphenol is a well-established and crucial process for the production of Vitamin E. The detailed protocol provided in this application note offers a reliable method for laboratory-scale synthesis. Furthermore, the exploration of alternative catalytic systems highlights the ongoing efforts to develop more sustainable and efficient synthetic routes. Researchers are encouraged to consider these newer methods for their potential advantages in terms of yield, selectivity, and environmental impact.
References
- 1. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. US3795708A - Process for preparing 2,3,6-trimethylhydroquinone - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 700-13-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. ENZYMATIC KINETICS OF THE OXIDATION OF 2,3,6-TRIMETHYLPHENOL IN THE PRESENCE OF IMMOBILIZED PEROXIDASE - ProQuest [proquest.com]
- 8. aidic.it [aidic.it]
Application Notes and Protocols for the Synthesis of Tocopherol via Friedel-Crafts Condensation of Trimethylhydroquinone (TMHQ) and Isophytol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of α-tocopherol, a key component of Vitamin E, through the Friedel-Crafts condensation of trimethylhydroquinone (TMHQ) and isophytol (B1199701). The synthesis of tocopherol is a critical process in the pharmaceutical and nutraceutical industries.[1][2] The condensation reaction is essentially an acid-catalyzed Friedel-Crafts alkylation.[3][4] This guide covers various catalytic systems, solvent conditions, and purification methods, presenting quantitative data in structured tables for easy comparison. Furthermore, visual diagrams of the experimental workflow and reaction mechanism are provided to enhance understanding.
Introduction
Vitamin E, a group of fat-soluble compounds that includes tocopherols (B72186) and tocotrienols, is a vital antioxidant.[3] α-Tocopherol exhibits the highest biological activity and is the most common form used in supplements and fortified foods.[3] The industrial synthesis of (all-rac)-α-tocopherol is predominantly achieved through the condensation of this compound (TMHQ) and isophytol.[1][2] This reaction is a classic example of a Friedel-Crafts alkylation, where the aromatic ring of TMHQ is alkylated by isophytol in the presence of an acid catalyst.[3][5]
A variety of catalysts can be employed, including Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃), Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid), and solid acid catalysts like heteropolyacids.[6][7][8][9] The choice of catalyst and solvent system significantly impacts the reaction yield, purity of the product, and overall process efficiency.[6][10] This document outlines several protocols based on established methods, providing researchers with the necessary information to perform this synthesis in a laboratory setting.
Reaction Mechanism and Experimental Workflow
The synthesis of α-tocopherol from TMHQ and isophytol proceeds through a Friedel-Crafts alkylation followed by an intramolecular ring closure. The acid catalyst activates the isophytol, facilitating the electrophilic attack on the electron-rich TMHQ ring.
Caption: Friedel-Crafts reaction mechanism for tocopherol synthesis.
The general experimental workflow for this synthesis involves the preparation of the reaction mixture, the condensation reaction itself, followed by workup and purification of the crude product.
Caption: General experimental workflow for tocopherol synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from various reported protocols for the synthesis of α-tocopherol.
Table 1: Reaction Conditions and Yields
| Catalyst System | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| ZnCl₂ / HCl | Isobutyl acetate (B1210297) | 30-40 | 5 | >95 | ~95 | [10] |
| ZnCl₂ / HCl | Diethyl carbonate | 30-40 | 5 | >95 | >95 | [10] |
| p-Toluenesulfonic acid | Ethylene carbonate | 100-135 | 1 | 91.1 | 87.1 | [6] |
| p-Toluenesulfonic acid | Propylene (B89431) carbonate / Hexane (B92381) | 100-135 | 1 | 92.3 | 87.0 | [6] |
| H₂SO₄ | Ethylene carbonate / Heptane | 100 | 0.33 | 95.6 | 94.2 | [6] |
| ZnCl₂ | (all-rac)-α-tocopherol | 120 | 1 | 89 | - | [7] |
| Methanetrisulfonic acid | Ethylene carbonate / Heptane | 125-130 | 0.5 | >95 | - | [11] |
| ZnCl₂ | Toluene (B28343) | Reflux | 1-4 | 82 | - | [12] |
Table 2: Reactant Molar Ratios
| TMHQ (equivalents) | Isophytol (equivalents) | Catalyst (mol % or wt %) | Reference |
| 1.5 | 1 | 0.1 g p-toluenesulfonic acid | [6] |
| 1.5 | 1 | 0.5 mol% H₂SO₄ | [6] |
| 1 | 1 | 0.84 eq. ZnCl₂, 0.43 eq. HCl | [10] |
| 1 | 1 | 0.05 mol% Methanetrisulfonic acid | [11] |
Detailed Experimental Protocols
The following protocols are detailed methodologies based on published procedures.
Protocol 1: Synthesis using p-Toluenesulfonic Acid in a Two-Phase System
This protocol is adapted from a patented procedure and utilizes a Brønsted acid catalyst in a two-phase solvent system.[6]
Materials:
-
2,3,5-Trimethylhydroquinone (TMHQ) (98% pure)
-
Isophytol (96% pure)
-
p-Toluenesulfonic acid
-
Propylene carbonate
-
Hexane
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Water separator (Dean-Stark trap)
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus consisting of a three-necked flask equipped with a reflux condenser, a water separator, a mechanical stirrer, and an inlet for inert gas.
-
Charge the flask with 23.3 g (150 mmol) of 2,3,5-trimethylhydroquinone and 0.1 g of p-toluenesulfonic acid.
-
Add 80 ml of propylene carbonate to the flask and stir the mixture to dissolve the solids.
-
Prepare a solution of 36.55 ml (100 mmol) of isophytol in 100 ml of hexane in a dropping funnel.
-
Heat the reaction mixture to approximately 100 °C under a gentle stream of argon or nitrogen.
-
Add the isophytol solution dropwise to the reaction mixture over a period of 30 minutes.
-
During the addition, maintain the temperature and collect any water that forms in the water separator.
-
After the addition is complete, continue heating the reaction mixture for another 30 minutes while removing the hexane by distillation.
-
Increase the temperature to 135 °C and heat for an additional 30 minutes.
-
Cool the reaction mixture to 80 °C. The mixture will separate into two phases.
-
Add 100 ml of hexane to the flask and stir for a few minutes.
-
Transfer the mixture to a separatory funnel and separate the two layers. The upper hexane layer contains the product.
-
The lower carbonate layer can be recycled for subsequent batches.
-
Concentrate the upper hexane layer under reduced pressure using a rotary evaporator to yield the crude (all-rac)-α-tocopherol.
-
The crude product can be further purified by column chromatography or molecular distillation.[10][13]
Protocol 2: Synthesis using a Lewis/Brønsted Acid Catalyst System
This protocol is based on a method employing a combination of zinc chloride and hydrochloric acid, which is a common catalyst system for this reaction.[10]
Materials:
-
2,3,5-Trimethylhydroquinone (TMHQ)
-
Isophytol (98.3% pure)
-
Zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Isobutyl acetate
-
Toluene
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating/cooling bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 52.5 g (0.386 mol) of zinc chloride, 150 ml of isobutyl acetate, and 7.5 g of concentrated hydrochloric acid.
-
Stir the mixture and maintain the temperature between 30-40 °C using a water bath.
-
Add 138.3 g (0.459 mol) of isophytol dropwise to the reaction mixture over a period of 3 hours, ensuring the temperature remains within the specified range.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours.
-
After the reaction is complete, wash the reaction mixture with 30 ml of water.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Distill off the isobutyl acetate from the organic layer.
-
Dissolve the residue in 300 ml of toluene.
-
Wash the toluene solution successively with water, an alkaline solution (e.g., dilute sodium bicarbonate), and a saturated aqueous solution of NaCl (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (all-rac)-α-tocopherol.
-
Further purification can be achieved using methods such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).[10][14]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
-
The acids used as catalysts are corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Friedel-Crafts condensation of this compound and isophytol is a robust and efficient method for the synthesis of α-tocopherol. The choice of catalyst and solvent system can be tailored to achieve high yields and purity. The protocols provided in this document offer a starting point for researchers to synthesize this important compound. Further optimization of reaction conditions may be necessary depending on the specific laboratory setup and desired product specifications.
References
- 1. acrossbiotech.com [acrossbiotech.com]
- 2. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 9. EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction - Google Patents [patents.google.com]
- 10. EP0694541A1 - Process for the preparation of alpha-tocopherol - Google Patents [patents.google.com]
- 11. Synthesis and application of α-Tocopherol_Chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. teledynelabs.com [teledynelabs.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Trimethylhydroquinone Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Trimethylhydroquinone (TMHQ) purity. This compound is a crucial intermediate in the synthesis of Vitamin E and other pharmaceutical compounds, making accurate purity assessment essential for quality control and regulatory compliance. The described reverse-phase HPLC method provides excellent separation of TMHQ from its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability parameters, and data presentation guidelines to ensure reliable and reproducible results.
Introduction
This compound (2,3,5-trimethyl-1,4-benzenediol), a substituted hydroquinone, is a key starting material in the industrial synthesis of α-tocopherol (Vitamin E). The purity of TMHQ directly impacts the quality and yield of the final active pharmaceutical ingredient (API). Potential impurities in TMHQ can arise from the manufacturing process, such as unreacted starting materials (e.g., trimethylphenol), byproducts like dimerized compounds, or from degradation, primarily oxidation to trimethylbenzoquinone (TMQ).
This application note presents a validated HPLC method for the determination of TMHQ purity. The method is designed to be specific, accurate, and precise, enabling its use in research, process development, and quality control environments.
Experimental Protocol
Materials and Reagents
-
This compound (TMHQ) reference standard (purity ≥ 99.5%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
TMHQ sample for analysis
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or Diode Array Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 290 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
2.3.1. Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.
2.3.2. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of TMHQ reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
This stock solution has a concentration of 100 µg/mL.
2.3.3. Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the TMHQ sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% |
Analysis and Calculation
Inject the blank (methanol), standard solution, and sample solution into the HPLC system and record the chromatograms.
The purity of the TMHQ sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of TMHQ Peak / Total Area of All Peaks) x 100
Data Presentation
The quantitative data for a typical analysis are summarized in the table below.
| Compound | Retention Time (min) | Area (mAU*s) | % Area |
| Trimethylphenol | ~ 4.5 | 15.2 | 0.10 |
| This compound | ~ 8.2 | 15025.7 | 99.50 |
| Trimethylbenzoquinone | ~ 11.8 | 30.1 | 0.20 |
| Dimer Impurity | ~ 14.5 | 30.1 | 0.20 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC method for quantifying TMHQ purity.
Caption: Workflow for TMHQ Purity Analysis by HPLC.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound purity. The use of a C18 reverse-phase column with a gradient elution of acetonitrile and acidified water allows for excellent separation of TMHQ from its potential impurities. This method is suitable for routine quality control analysis in pharmaceutical and chemical manufacturing environments, ensuring the quality of this critical intermediate.
Application Notes and Protocols: Trimethylhydroquinone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylhydroquinone (TMHQ), also known as 2,3,5-trimethyl-1,4-benzenediol, is a pivotal starting material in the organic synthesis of a variety of commercially significant molecules.[1][2] Its hydroquinone (B1673460) structure, featuring three methyl groups on the aromatic ring, imparts specific reactivity and makes it a crucial precursor for the synthesis of important compounds such as Vitamin E (α-tocopherol), its water-soluble analog Trolox, and other bioactive molecules and APIs (Active Pharmaceutical Ingredients) including Sertindole and Troglitazone.[1][2][3] The industrial production of Vitamin E, in particular, heavily relies on the efficient condensation of TMHQ with isophytol (B1199701).[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of α-tocopherol and Trolox.
Synthesis of α-Tocopherol (Vitamin E) from this compound
The industrial synthesis of (all-rac)-α-tocopherol, a form of Vitamin E, is predominantly achieved through the acid-catalyzed condensation of this compound with isophytol.[4][6] This reaction is a Friedel-Crafts alkylation where the hydroxyl group of isophytol is activated by a Lewis or Brønsted acid, followed by the alkylation of the electron-rich TMHQ ring and subsequent cyclization to form the chromanol ring system of tocopherol.[7]
Synthetic Pathway
Caption: Synthetic pathway for α-tocopherol from TMHQ and isophytol.
Quantitative Data for α-Tocopherol Synthesis
| Catalyst/Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| ZnCl₂/HCl in Diethyl Carbonate | 30-40 | 5 | 93.5 | 98.6 | [4] |
| ZnCl₂/HCl in Ethyl Acetate | 25-30 | 5 | 92.8 | 98.5 | [4] |
| ZnCl₂/HCl in Isobutyl Acetate | 30-40 | 5 | 94.2 | 98.7 | [4] |
| Sc(OTf)₃ in Toluene | Reflux | 3 | 88 | 97 | [1] |
| Zn(II) ion-coated silica-alumina in n-heptane | 80-120 | 2-7 | High | >99 | [2] |
Experimental Protocol: Synthesis of (all-rac)-α-Tocopherol using ZnCl₂/HCl
This protocol is adapted from a patented procedure.[4]
Materials:
-
2,3,5-Trimethylhydroquinone (TMHQ)
-
Isophytol (98.3% purity)
-
Zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl carbonate
-
Toluene
-
Deionized water
Procedure:
-
To a reaction vessel, add 23.3 g (0.153 mol) of 2,3,5-trimethylhydroquinone, 17.5 g (0.128 mol) of zinc chloride, 50 mL of diethyl carbonate, and 2.5 g of concentrated hydrochloric acid.
-
Stir the mixture and add 46.1 g (0.153 mol) of isophytol dropwise over 3 hours, maintaining the temperature between 30-40°C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours.
-
Upon completion of the reaction, wash the mixture with 10 mL of water.
-
Distill off the solvent under reduced pressure.
-
Add 100 mL of toluene to the residue to dissolve the crude product.
-
The toluene solution can then be further purified by column chromatography or other standard methods to yield pure (all-rac)-α-tocopherol.
Synthesis of Trolox from this compound
Plausible Synthetic Pathway
Caption: Plausible synthetic pathway for Trolox from TMHQ.
Experimental Protocol: Synthesis of a Chromane (B1220400) Derivative from TMHQ
While a specific protocol for Trolox synthesis from TMHQ was not found, the following protocol for a related chromane derivative demonstrates the general principle of forming the chroman ring from TMHQ.[4]
Materials:
-
This compound (TMHQ)
-
2-Methoxybutadiene
-
Methanol
-
Trimethyl orthoformate
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
In a reaction vessel, dissolve 3.80 g (25 mmol) of this compound in 25 mL of methanol.
-
Add 5.0 mL of trimethyl orthoformate and 0.10 mL of concentrated sulfuric acid to the solution.
-
To this mixture, add 50 mmol of 2-methoxybutadiene.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, the reaction is worked up and the product is dried to yield (±)-6-hydroxy-2-methoxy-2,5,7,8-tetramethylchroman.
Vitamin E Signaling Pathway: Antioxidant and Anti-inflammatory Effects
Vitamin E is a potent lipid-soluble antioxidant that protects cell membranes from damage by reactive oxygen species (ROS).[5] Its antioxidant activity is central to its role in modulating various signaling pathways involved in inflammation, neurodegeneration, and cellular proliferation.[8] Vitamin E can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response, and can modulate the activity of enzymes such as protein kinase C (PKC) and cyclooxygenase-2 (COX-2).[5][9]
Caption: Role of Vitamin E in modulating oxidative stress and inflammation.
Conclusion
This compound is an indispensable building block in organic synthesis, particularly for the production of Vitamin E and its analogs. The methodologies presented herein provide a foundation for researchers and professionals in the field of drug development and fine chemical synthesis to utilize TMHQ effectively. Further research into more sustainable and efficient catalytic systems for these transformations continues to be an active area of investigation.
References
- 1. 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid [cymitquimica.com]
- 2. 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | 53188-07-1 | FH45495 [biosynth.com]
- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. Chemical syntheses of Trolox conjugates which protect human ventricular myocytes against in situ-generated oxyradicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid 53188-07-1 | TCI AMERICA [tcichemicals.com]
- 8. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pechmann Condensation [organic-chemistry.org]
Application Notes and Protocols for the Biocatalytic Conversion of Trimethylphenol to Trimethylhydroquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic conversion of 2,3,6-trimethylphenol (B1330405) (TMP) to 2,3,5-trimethylhydroquinone (TMHQ), a key precursor in the synthesis of Vitamin E. Two primary biocatalytic systems are presented: a whole-cell biocatalyst expressing a monooxygenase system and an enzymatic system utilizing immobilized horseradish peroxidase.
Introduction
The synthesis of 2,3,5-trimethylhydroquinone (TMHQ) is a critical step in the industrial production of Vitamin E.[1] Traditional chemical synthesis routes often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste streams.[1][2] Biocatalysis offers a green and sustainable alternative, employing enzymes or whole-cell systems to perform specific chemical transformations under mild conditions, leading to higher product purity and reduced environmental impact.[2]
This guide details two effective biocatalytic methods for the conversion of 2,3,6-trimethylphenol (TMP) to TMHQ:
-
Whole-Cell Biocatalysis: Utilizing genetically engineered microorganisms expressing the monooxygenase system MpdAB, which specifically hydroxylates 2,3,6-TMP to 2,3,5-TMHQ.[3][4][5]
-
Immobilized Enzyme Catalysis: Employing horseradish peroxidase (HRP) immobilized on magnetic nanoparticles to catalyze the oxidation of 2,3,6-TMP in the presence of hydrogen peroxide.[2][6]
These methods provide robust and environmentally benign routes to a key Vitamin E precursor, aligning with the principles of green chemistry.
Data Presentation
Table 1: Comparison of Biocatalytic Systems for TMHQ Production
| Parameter | Whole-Cell Biocatalyst (MpdAB System) | Immobilized Horseradish Peroxidase (HRP) |
| Biocatalyst | Bacillus sp. expressing MpdAB monooxygenase | Horseradish Peroxidase immobilized on Fe3O4 nanoparticles |
| Substrate | 2,3,6-Trimethylphenol (TMP) | 2,3,6-Trimethylphenol (TMP) |
| Co-substrate/Oxidant | O2 (from air) | Hydrogen Peroxide (H2O2) |
| Optimal pH | Not explicitly stated, typically near neutral for whole-cell systems | 6.5[2] |
| Optimal Temperature | Not explicitly stated, typically mesophilic range (e.g., 30-37°C) | 40°C[2] |
| Initial Substrate Conc. | Cytotoxicity observed at higher concentrations (e.g., 1000 µM)[3][4] | 1.5 mmol/L[2] |
| Key Advantages | High specificity, no need for external cofactors (regenerated in-vivo) | Reusability of the biocatalyst, ease of separation |
| Reported Improvements | 5.29-fold improvement in TMHQ production with evolved strain and mutated enzyme[3][4] | High activity and selectivity reported[2] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Conversion of 2,3,6-TMP using MpdAB System
This protocol is based on the use of a whole-cell biocatalyst expressing the MpdAB monooxygenase system for the specific hydroxylation of 2,3,6-TMP.
1. Preparation of Whole-Cell Biocatalyst:
-
Strain: A suitable host strain (e.g., Escherichia coli or Bacillus subtilis) engineered to express the MpdA and MpdB genes. For enhanced performance, strains with improved resistance to TMP and/or expressing mutant MpdA with higher activity can be utilized.[3][4]
-
Media: Use a standard rich medium (e.g., Luria-Bertani or Terrific Broth) supplemented with the appropriate antibiotic for plasmid maintenance.
-
Cultivation:
-
Inoculate a single colony of the recombinant strain into a starter culture and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of fresh media with the overnight culture to an initial OD600 of ~0.1.
-
Grow the culture at 37°C with vigorous shaking to ensure sufficient aeration.
-
When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), induce the expression of the MpdAB genes by adding a suitable inducer (e.g., IPTG for lac-based promoters).
-
Continue cultivation at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to ensure proper protein folding and expression.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and resuspend to the desired cell density for the bioconversion reaction.
-
2. Biocatalytic Conversion Reaction:
-
Reaction Mixture:
-
Resuspended whole-cell biocatalyst
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
2,3,6-Trimethylphenol (TMP) solution (dissolved in a minimal amount of a water-miscible organic solvent like ethanol (B145695) or DMSO before adding to the aqueous reaction mixture).
-
-
Procedure:
-
Set up the reaction in a suitable vessel (e.g., shake flask) with adequate headspace for aeration.
-
Add the resuspended cells and buffer to the reaction vessel.
-
Start the reaction by adding the TMP substrate to the desired final concentration.
-
Incubate the reaction mixture at the optimal temperature with vigorous shaking to ensure a sufficient supply of oxygen for the monooxygenase.
-
Monitor the reaction progress by taking samples at regular intervals.
-
3. Sample Analysis:
-
Sample Preparation:
-
Centrifuge the collected sample to pellet the cells.
-
Extract the supernatant with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Dry the organic extract (e.g., over anhydrous sodium sulfate) and evaporate the solvent.
-
Re-dissolve the residue in a suitable solvent for analysis.
-
-
Analytical Method:
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the concentrations of TMP and TMHQ.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Detection: UV detector at an appropriate wavelength (e.g., 280 nm).
-
-
GC Conditions (Example):
-
Column: A suitable capillary column for phenol (B47542) analysis.
-
Detector: Flame Ionization Detector (FID).
-
-
Protocol 2: Enzymatic Conversion of 2,3,6-TMP using Immobilized Horseradish Peroxidase (HRP)
This protocol describes the immobilization of HRP on magnetic nanoparticles and its application in the oxidation of 2,3,6-TMP.
1. Immobilization of HRP on Magnetic Nanoparticles:
-
Materials:
-
Fe3O4 magnetic nanoparticles
-
3-aminopropyltriethoxysilane (APTES)
-
Horseradish Peroxidase (HRP)
-
Ethanol
-
Phosphate buffer (pH 6.0)
-
-
Procedure for Immobilization:
-
Surface Modification with APTES:
-
Disperse the Fe3O4 nanoparticles in ethanol.
-
Add APTES and stir the mixture for several hours at room temperature.
-
Collect the APTES-modified nanoparticles using a magnet and wash them multiple times with ethanol and distilled water to remove unreacted silane.
-
-
Activation with Glutaraldehyde:
-
Resuspend the APTES-modified nanoparticles in a phosphate buffer (pH 6.0).
-
Add an aqueous solution of glutaraldehyde and stir for a few hours at room temperature.
-
Collect the activated nanoparticles with a magnet and wash them thoroughly with phosphate buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Resuspend the glutaraldehyde-activated nanoparticles in a phosphate buffer (pH 6.0).
-
Add the HRP solution to the nanoparticle suspension.
-
Incubate the mixture with gentle shaking for several hours at 4°C.
-
Collect the HRP-immobilized magnetic nanoparticles using a magnet.
-
Wash the immobilized enzyme with phosphate buffer to remove any unbound HRP.
-
Store the immobilized HRP at 4°C until use.
-
-
2. Enzymatic Oxidation of 2,3,6-TMP:
-
Reaction Mixture:
-
Immobilized HRP on magnetic nanoparticles
-
Phosphate buffer (pH 6.5)
-
2,3,6-Trimethylphenol (TMP) solution
-
Hydrogen peroxide (H2O2) solution
-
-
Procedure:
-
Add the immobilized HRP and phosphate buffer to a temperature-controlled reactor.
-
Add the TMP substrate to the reaction mixture.
-
Start the reaction by the dropwise addition of the H2O2 solution.
-
Maintain the reaction at 40°C with constant stirring.
-
Monitor the reaction by taking samples at different time points.
-
3. Sample Analysis and Biocatalyst Recovery:
-
Sample Preparation and Analysis:
-
Use a magnet to separate the immobilized HRP from the reaction mixture.
-
Analyze the supernatant for TMP and TMHQ concentrations using HPLC or GC as described in Protocol 1.
-
-
Biocatalyst Recovery and Reuse:
-
After the reaction, wash the immobilized HRP with phosphate buffer.
-
The recovered biocatalyst can be used for subsequent reaction cycles.
-
Visualizations
Caption: Experimental workflows for the two biocatalytic methods.
Caption: Workflow for HRP immobilization on magnetic nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. cetjournal.it [cetjournal.it]
- 3. Immobilization of Horseradish Peroxidase on NH2-Modified Magnetic Fe3O4/SiO2 Particles and Its Application in Removal of 2,4-Dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improved Whole-Cell Biocatalyst for the Synthesis of Vitamin E Precursor 2,3,5-Trimethylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: Utilizing 2-tert-butylhydroquinone (TMHQ) in Cell Culture Models of Oxidative Stress
Introduction
2-tert-butylhydroquinone (TMHQ), also known as t-BHQ, is a synthetic aromatic organic compound widely used as a food preservative due to its antioxidant properties. In cellular biology and pharmacology, TMHQ is a valuable tool for investigating the cellular response to oxidative stress. It exhibits a dose-dependent dual functionality; at lower concentrations, it typically acts as a potent antioxidant by activating endogenous defense mechanisms, while at higher concentrations, it can act as a pro-oxidant, inducing cytotoxicity.[1][2] This dual nature makes TMHQ a versatile compound for studying the intricate balance of cellular redox homeostasis.
The primary mechanism of TMHQ's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcription factor that regulates the expression of a wide array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[3] By activating this pathway, TMHQ enhances the cell's intrinsic ability to combat oxidative damage, making it a key compound for research into neurodegenerative diseases, inflammation, and cancer.[3][4]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for researchers, scientists, and drug development professionals utilizing TMHQ to modulate and study oxidative stress in cell culture.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. TMHQ, being an electrophilic compound, can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in the Keap1 protein, inhibiting its ability to target Nrf2 for degradation.
As a result, newly synthesized Nrf2 bypasses Keap1-mediated repression and accumulates in the cytoplasm. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins. This complex binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[3][5] Key Nrf2 target genes include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC), which collectively enhance the cell's antioxidant capacity.[3][6]
Caption: TMHQ inactivates Keap1, allowing Nrf2 to translocate to the nucleus and activate antioxidant genes.
Quantitative Data Summary
The effects of TMHQ are highly dependent on the cell type, concentration, and experimental context. The following table summarizes quantitative data from various studies.
| Cell Line | TMHQ Concentration | Stressor (if applicable) | Key Quantitative Findings & Effects |
| Rat Chondrocytes | 2.5 - 5 µM | 20 µM tert-butyl hydroperoxide (TBHP) | Protected against TBHP-induced ROS generation; increased expression of Nrf2, HO-1, and NQO1. |
| BV-2 Microglia | Not Specified | H₂O₂ | Increased glutathione (B108866) levels by 15%.[7] |
| BV-2 Microglia | Not Specified | LPS/IFNγ | Increased glutathione levels 2.5-fold; decreased superoxide (B77818) and nitric oxide production fourfold and sixfold, respectively.[7] |
| A549 Lung Cancer Cells | 40 µM (IC₅₀) | None | Induced cytotoxicity; significantly increased total oxidant status (TOS) and decreased total antioxidant capacity (TAC).[8][9] |
| MDCK Kidney Cells | >75 µM | None | Induced dose-dependent cytotoxicity and increased lipid peroxidation.[2][10] |
| Human PBMCs | 1 - 5 µM | anti-CD3/anti-CD28 | Induced expression of Nrf2 target genes NQO1, GCLC, and HMOX.[6] |
| Jurkat T Cells | 0.1 - 5 µM | anti-CD3/anti-CD28 | Inhibited IL-2 production in a concentration-dependent manner.[11] |
| U2-OS Cells | 10 µM | None | Resulted in significant Nrf2 activation (430% of blank). At 100 µM, caused almost complete cell death.[12] |
Experimental Protocols
Protocol 1: Assessment of TMHQ Cytotoxicity using MTT Assay
This protocol determines the concentration range at which TMHQ is cytotoxic to a specific cell line, which is crucial for differentiating its protective versus pro-oxidant effects. The MTT assay measures cell metabolic activity as an indicator of cell viability.[13]
Materials:
-
TMHQ (stock solution in DMSO)
-
Mammalian cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[14]
-
Compound Treatment:
-
Prepare serial dilutions of the TMHQ stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.1%) and an untreated control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective TMHQ concentrations or controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[14]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7][14]
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[14] Plot the % Cell Viability against the TMHQ concentration to determine the IC₅₀ value.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular reactive oxygen species. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
H₂DCFDA (stock solution in DMSO)
-
Cell line of interest, seeded in a black, clear-bottom 96-well plate or other suitable vessel
-
ROS Inducer (e.g., H₂O₂ or TBHP) for positive control
-
TMHQ
-
Phenol (B47542) red-free culture medium or PBS/HBSS
-
Fluorescence microplate reader or flow cytometer (Excitation/Emission ~495/529 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.[15]
-
Pre-treat cells with various concentrations of TMHQ for a specified duration (e.g., 1-6 hours).
-
If studying TMHQ's protective effects, introduce an oxidative stressor (e.g., H₂O₂) for the final 30-60 minutes of the TMHQ incubation. Include appropriate controls (untreated, TMHQ alone, stressor alone).
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with warm PBS or phenol red-free medium.[16]
-
Prepare a working solution of H₂DCFDA (typically 5-10 µM) in phenol red-free medium or PBS.
-
Add 100 µL of the H₂DCFDA working solution to each well.
-
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark to allow for probe de-esterification and uptake.[15][16]
-
Measurement:
-
After incubation, remove the probe solution and wash the cells once with PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence using a microplate reader (Ex/Em = 495/529 nm).[15] For flow cytometry, detach cells and analyze promptly.
-
-
Data Analysis: Subtract the background fluorescence from a no-cell control. Express the results as a percentage or fold change in fluorescence relative to the untreated control.
Protocol 3: Quantification of Nrf2 Pathway Activation by Western Blot
This protocol assesses the activation of the Nrf2 pathway by measuring the protein expression levels of Nrf2 and its downstream targets, HO-1 and NQO1.
Materials:
-
Cell line of interest, seeded in 6-well plates or larger flasks
-
TMHQ
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of TMHQ for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer. Boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system. Quantify band intensities using image analysis software and normalize to the loading control.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of TMHQ on oxidative stress in a cell culture model.
Caption: A typical workflow from cell culture and treatment to endpoint analysis.
References
- 1. Effects of oxidative stress caused by tert-butylhydroquinone on cytotoxicity in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tert-Butylhydroquinone Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antioxidant Effects of Thymoquinone in Activated BV-2 Murine Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 9. Evaluation of the Effects of Thymoquinone on Oxidative Stress in A549 Lung Cancer Cell Line [mejc.sums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: A Robust Protocol for the Catalytic Hydrogenation of Trimethylbenzoquinone to 2,3,5-Trimethylhydroquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction 2,3,5-Trimethylhydroquinone (TMHQ) is a crucial intermediate in the synthesis of Vitamin E (α-tocopherol). The catalytic hydrogenation of 2,3,5-trimethylbenzoquinone (TMBQ) is a widely employed and efficient method for the production of high-purity TMHQ. This application note provides a detailed protocol for this conversion, focusing on the use of palladium on carbon (Pd/C) as a catalyst, which consistently demonstrates high yields and selectivity. The protocol is designed to be a reliable starting point for laboratory-scale synthesis and can be adapted for process development.
Data Presentation
A summary of various reported reaction conditions and corresponding outcomes for the catalytic hydrogenation of TMBQ to TMHQ is presented below. This data allows for a comparative analysis of different catalytic systems and solvent choices.
Table 1: Comparison of Catalytic Systems for TMBQ Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (MPa) | Substrate Concentration (% w/v) | Catalyst Loading (% w/v) | Yield/Selectivity (%) | Reference |
| Pd/C | LBA (commercial mixed solvent) | Not specified | Not specified | Not specified | Not specified | 99.4% (molar yield) | [1] |
| Raney Nickel | Methanol (B129727) | 100 | 3.5 | 10 | 1 | 100% (selectivity) | [2][3] |
| 10% Pd/C | Toluene | 85 - 90 | 800 mm H₂O | Not specified | Not specified | Not specified | [4] |
| Palladium on charcoal | Alcohol | Room Temperature | Atmospheric | Not specified | Not specified | Not specified | |
| Platinum group metals on alkali metal-containing silica (B1680970) alumina | Not specified | Not specified | Not specified | Not specified | Not specified | High selectivity |
Experimental Protocol
This protocol details the catalytic hydrogenation of TMBQ using 5% Palladium on Carbon (Pd/C) in a methanol solvent system. This method is favored for its high efficiency and the relative ease of product isolation.
Materials and Equipment:
-
2,3,5-Trimethylbenzoquinone (TMBQ)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Parr hydrogenator or a similar high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and sampling port
-
Filter apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
-
Crystallization dish
-
Standard laboratory glassware
Procedure:
-
Reactor Preparation:
-
Ensure the Parr hydrogenator or autoclave is clean and dry.
-
To a glass liner within the autoclave, add 2,3,5-trimethylbenzoquinone (TMBQ).
-
Add methanol to dissolve the TMBQ, typically to a concentration of 10% w/v.[2]
-
Carefully add the 5% Pd/C catalyst. A typical catalyst loading is 1% w/v relative to the solvent volume.[2]
-
-
Inerting the System:
-
Seal the autoclave.
-
Purge the system with nitrogen gas three times to remove any residual air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.
-
-
Hydrogenation Reaction:
-
After purging with nitrogen, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.5 MPa).[2]
-
Begin vigorous stirring (e.g., 1000 rpm) to ensure good mixing of the catalyst, reactants, and hydrogen.[2]
-
Heat the reaction mixture to the target temperature (e.g., 100 °C).[2]
-
Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete when hydrogen consumption ceases. The reaction time can vary but is often in the range of 1-4 hours.[2][4]
-
-
Reaction Quenching and Catalyst Removal:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with nitrogen gas to remove any remaining hydrogen.
-
Open the reactor and carefully remove the reaction mixture.
-
Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst. The filtration should be performed under a nitrogen atmosphere if the product is susceptible to air oxidation.
-
Wash the catalyst on the filter with a small amount of fresh methanol to recover any adsorbed product.
-
-
Product Isolation and Purification:
-
Combine the filtrate and the washings.
-
Remove the methanol using a rotary evaporator under reduced pressure.
-
The resulting crude 2,3,5-trimethylhydroquinone can be further purified by recrystallization. A common solvent for recrystallization is water, sometimes with the addition of a small amount of acid to prevent oxidation.[5]
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US3956346A - Process for the preparation of trimethyl-benzoquinone - Google Patents [patents.google.com]
- 5. US2229573A - Process for the production of trimethylhydroquinones - Google Patents [patents.google.com]
Purification of Synthesized Trimethylhydroquinone by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthesized trimethylhydroquinone (TMHQ) using recrystallization techniques. The information is intended to guide researchers in obtaining high-purity TMHQ, a critical intermediate in the synthesis of Vitamin E and other pharmaceutical compounds.[1]
Introduction
This compound (TMHQ), chemically known as 2,3,5-trimethylbenzene-1,4-diol, is a white crystalline powder.[1] It is a key precursor in the industrial synthesis of α-tocopherol (Vitamin E). The purity of TMHQ is crucial as impurities can affect the yield and quality of the final active pharmaceutical ingredient.
Crude TMHQ synthesized via common routes, such as the oxidation of 1,2,4-trimethylbenzene (B165218) followed by reduction, may contain unreacted starting materials, intermediates like 2,3,5-trimethyl-p-benzoquinone (TMBQ), and other byproducts.[2] TMBQ, an oxidation product of TMHQ, is a common colored impurity that can give the crude product a reddish-brown appearance. Recrystallization is an effective and widely used method for removing these impurities to yield high-purity, colorless TMHQ suitable for pharmaceutical applications.
Principles of Recrystallization
Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. The ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at high temperatures (allowing for removal by hot filtration).
Data Presentation: Recrystallization Parameters for TMHQ
The following table summarizes quantitative data from various recrystallization protocols for this compound, providing a comparative overview of different solvent systems and their outcomes.
| Parameter | Method 1: Mixed Solvent (MIBK/Toluene) | Method 2: Single Solvent (Toluene) | Method 3: Toluene (B28343)/Hexane |
| Crude Material | Distillation residue of TMHQ synthesis | Crude TMHQ | Hydrogenation reaction mixture |
| Solvent(s) | Methyl Isobutyl Ketone (MIBK), Toluene | Toluene | Toluene, Hexane (for washing) |
| Dissolution Temp. | ~100 °C | Not specified, likely near boiling point | Reflux temperature of toluene |
| Crystallization Temp. | Cooled to room temperature | Cooled to room temperature | Cooled to ambient, then in ice |
| Initial Purity | 98.20% | Not specified | Not specified |
| Final Purity | 99.4% | 99.5% | Not specified |
| Yield | Not specified | 85.6% | Not specified |
| Final Melting Point | 171.5 °C | Not specified | Not specified |
Experimental Protocols
Below are detailed methodologies for the recrystallization of this compound based on established procedures.
Protocol 1: Mixed-Solvent Recrystallization using Methyl Isobutyl Ketone and Toluene
This protocol is adapted from a patented method for producing high-purity TMHQ.[3]
Materials:
-
Crude this compound
-
Methyl Isobutyl Ketone (MIBK)
-
Toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: For every 10 grams of crude TMHQ residue (purity ~98.2%), add approximately 11.4 grams of methyl isobutyl ketone to an Erlenmeyer flask. Heat the mixture to about 100°C while stirring until the solid is completely dissolved.[3]
-
Addition of Anti-solvent: To the hot solution, add approximately 17.1 grams of toluene.[3] Toluene acts as an anti-solvent, reducing the solubility of TMHQ as the solution cools.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during the initial cooling phase. Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the precipitated white crystals by vacuum filtration using a Buchner funnel.
-
Drying: Dry the crystals under vacuum to remove residual solvents. The resulting 2,3,5-trimethylhydroquinone should have a purity of approximately 99.4% and a melting point of 171.5°C.[3]
Protocol 2: Single-Solvent Recrystallization from Toluene
This protocol is based on a method described for the synthesis and purification of TMHQ.[4]
Materials:
-
Crude this compound (pre-washed with water)
-
Toluene
-
Erlenmeyer flask with reflux condenser
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of Crude Material: The crude product from the synthesis is first washed with a small amount of water to remove any water-soluble impurities.[4]
-
Dissolution: Place the water-washed crude TMHQ in an Erlenmeyer flask equipped with a reflux condenser. Add a minimal amount of toluene sufficient to dissolve the solid at reflux temperature. Heat the mixture to the boiling point of toluene and maintain reflux until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. White, cotton-like crystals of TMHQ will precipitate.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the purified crystals. This method can yield TMHQ with a purity of 99.5% and an overall process yield of 85.6%.[4]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the purification process.
Caption: General workflow for the recrystallization of this compound.
Caption: Logical separation of TMHQ from impurities via recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 700-13-0 [chemicalbook.com]
- 3. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]
- 4. CN103435450A - Environment-friendly synthesis method for 2,3,5-trimethyl hydroquinone - Google Patents [patents.google.com]
Application of Trimethylhydroquinone as a Polymerization Inhibitor in Acrylic Resins: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylhydroquinone (TMHQ), a derivative of hydroquinone (B1673460), is recognized for its antioxidant properties and its potential to act as a radical scavenger. In the context of acrylic resin polymerization, inhibitors are crucial for preventing premature polymerization during storage and processing, ensuring product stability and predictable performance. While hydroquinone (HQ) and its monomethyl ether (MEHQ) are widely documented and utilized as polymerization inhibitors in acrylic systems, specific and detailed application data for this compound remains limited in publicly available scientific literature.
This document aims to provide an overview of the theoretical basis for using TMHQ as a polymerization inhibitor, drawing parallels with related and well-understood hydroquinone compounds. However, it is important to note a significant lack of comprehensive experimental protocols and quantitative data specifically detailing the use of TMHQ in acrylic resin formulations.
Theoretical Framework: Mechanism of Action
The function of phenolic compounds like this compound as polymerization inhibitors is rooted in their ability to act as radical scavengers. The polymerization of acrylic monomers is typically a free-radical chain reaction initiated by species such as peroxides or azo compounds.
The inhibitory action of TMHQ is presumed to follow a mechanism similar to other hydroquinone derivatives. The phenolic hydroxyl groups on the TMHQ molecule can donate a hydrogen atom to the highly reactive propagating radical (P•) of the growing polymer chain. This transfer terminates the chain reaction and forms a much more stable phenoxy radical from the TMHQ molecule. This phenoxy radical is resonance-stabilized and generally lacks the reactivity to initiate new polymer chains, thus effectively inhibiting the polymerization process.
Logical Relationship of Polymerization Inhibition
Caption: Mechanism of radical scavenging by TMHQ.
Limitations in Available Data
Despite the sound theoretical basis for its use, extensive searches of scientific databases and patent literature did not yield specific quantitative data or detailed experimental protocols for the application of this compound as a polymerization inhibitor in acrylic resins. The majority of available research focuses on the more commonly used inhibitors, hydroquinone and MEHQ.
One study highlighted a derivative, 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), as a potent antioxidant and radical scavenger, demonstrating activity in biological systems.[1] This finding supports the general capability of the this compound structure to interfere with radical processes. However, this research does not provide the necessary parameters for its application in industrial polymer chemistry, such as optimal concentration, impact on cure times, or effects on the final mechanical properties of acrylic resins.
General Experimental Considerations for Evaluating a Novel Inhibitor
For researchers interested in evaluating this compound as a polymerization inhibitor for a specific acrylic resin system, a systematic experimental approach would be required. The following outlines a general workflow for such an investigation.
Experimental Workflow for Inhibitor Evaluation
Caption: General workflow for evaluating TMHQ.
Protocol Outline:
-
Materials:
-
Acrylic monomer (e.g., methyl methacrylate, butyl acrylate)
-
Initiator (e.g., benzoyl peroxide, AIBN)
-
This compound (TMHQ)
-
Solvent (if applicable)
-
-
Preparation of Inhibitor Solutions:
-
Prepare a series of stock solutions of TMHQ in the acrylic monomer at various concentrations (e.g., 50, 100, 200, 500, 1000 ppm).
-
-
Polymerization Studies:
-
For each concentration of TMHQ, add a fixed amount of initiator.
-
Monitor the polymerization reaction. This can be done by various methods:
-
Induction Period Measurement: Measure the time until the onset of polymerization, often indicated by a temperature increase or a change in viscosity.
-
Differential Scanning Calorimetry (DSC): To determine the polymerization exotherm and calculate kinetic parameters.
-
Rheometry: To follow the change in viscosity as polymerization proceeds.
-
-
-
Characterization of the Final Polymer:
-
After full curing, characterize the resulting acrylic resin for key properties, which may include:
-
Molecular weight and molecular weight distribution (Gel Permeation Chromatography - GPC)
-
Hardness (e.g., Shore D)
-
Flexural strength and modulus
-
Color and clarity
-
-
Data Comparison (Hypothetical)
While specific data for TMHQ is unavailable, the following table illustrates how quantitative data for different inhibitors would be presented for comparison. Researchers evaluating TMHQ could aim to generate similar data to benchmark its performance against established inhibitors like HQ and MEHQ.
| Inhibitor | Concentration (ppm) | Induction Period (min) at 80°C | Time to Peak Exotherm (min) | Peak Exotherm (°C) | Hardness (Shore D) |
| Control (None) | 0 | < 1 | 5 | 150 | 85 |
| Hydroquinone (HQ) | 200 | 15 | 25 | 145 | 84 |
| MEHQ | 200 | 20 | 30 | 142 | 84 |
| TMHQ | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Conclusion
This compound holds theoretical promise as a polymerization inhibitor for acrylic resins due to its radical scavenging capabilities, analogous to other hydroquinone derivatives. However, there is a notable absence of specific application notes, detailed experimental protocols, and quantitative performance data in the current body of scientific and technical literature. Professionals in research and development are encouraged to conduct their own systematic evaluations to determine the efficacy and optimal usage conditions of TMHQ for their specific acrylic resin systems. The general experimental framework provided here can serve as a starting point for such investigations. Further research is warranted to fully characterize the potential of this compound in this application.
References
Troubleshooting & Optimization
How to prevent oxidation and discoloration of trimethylhydroquinone solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting the oxidation and discoloration of trimethylhydroquinone (TMHQ) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning a reddish-brown color?
A1: The discoloration of your TMHQ solution is a result of air oxidation.[1][2] TMHQ is susceptible to oxidation, which converts it to trimethylbenzoquinone (TMQ).[1][2] The reddish-brown or orange-brown color is due to the formation of a colored complex between the remaining TMHQ and the newly formed TMQ.[1][2]
Q2: What factors accelerate the oxidation and discoloration of TMHQ solutions?
A2: Several factors can speed up the degradation of TMHQ solutions:
-
Presence of Oxygen: Direct exposure to atmospheric oxygen is the primary driver of oxidation.[1]
-
Alkaline pH: The rate of oxidation significantly increases in alkaline (basic) conditions. Acidic solutions are comparatively more stable.[1][3]
-
Exposure to Light: Light, especially UV radiation, can provide the energy to initiate and accelerate oxidation reactions.
-
Presence of Metal Ions: Certain metal ions can act as catalysts, speeding up the oxidation process.[4]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: How can I prevent the oxidation and discoloration of my TMHQ solution?
A3: To prevent degradation, it is crucial to minimize exposure to the factors listed above. Key preventative measures include:
-
Use of an Inert Atmosphere: Preparing and storing solutions under an inert gas like nitrogen or argon will displace oxygen and significantly slow down oxidation.[5]
-
pH Control: Maintaining a slightly acidic pH (e.g., 3.0-5.5) can improve the stability of hydroquinone (B1673460) solutions.[6]
-
Use of Antioxidants: Adding a suitable antioxidant to your solution can effectively inhibit the oxidation process. Common choices for hydroquinone solutions include sodium metabisulfite (B1197395) and sodium bisulfite.[6][7]
-
Protection from Light: Store solutions in amber or opaque containers to protect them from light.[7]
-
Proper Storage Temperature: Store solutions in a cool, dry, and well-ventilated place.[8] For long-term storage, refrigeration is often recommended.
Q4: My TMHQ solution is already discolored. Can I reverse this?
A4: Yes, it is possible to reverse the discoloration. The addition of a small amount of an alkali metal borohydride (B1222165), such as sodium borohydride, can reduce the colored trimethylbenzoquinone (TMQ) back to the colorless this compound (TMHQ).[2] The resulting boron-containing byproducts are water-soluble and can often be removed by a subsequent water wash.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Solution rapidly turns reddish-brown upon preparation. | Exposure to air during preparation. | Prepare the solution under a continuous stream of an inert gas (nitrogen or argon). Use deoxygenated solvents. |
| Alkaline pH of the solvent or glassware. | Ensure all glassware is clean and free of basic residues. Consider using a slightly acidic solvent system if compatible with your experiment.[1] | |
| Solution discolors over a short period of storage (hours to days). | Improper storage container. | Store the solution in a tightly sealed amber vial to protect it from air and light.[7] |
| Oxygen in the headspace of the container. | After transferring the solution to a storage vial, flush the headspace with an inert gas before sealing. | |
| Storage temperature is too high. | Store the solution in a refrigerator or freezer, depending on the solvent's freezing point. | |
| The addition of an antioxidant does not prevent discoloration. | Insufficient concentration of the antioxidant. | The optimal concentration can vary. For hydroquinone, a common concentration for sodium metabisulfite is around 0.1% (w/v).[6][9] You may need to optimize this for your specific TMHQ concentration and solvent. |
| The chosen antioxidant is not soluble in the solvent. | Ensure the antioxidant is soluble in your chosen solvent. For example, sodium metabisulfite is suitable for aqueous or alcoholic solutions.[7] | |
| The antioxidant itself has degraded. | Use fresh antioxidant stock for preparing your stabilized solutions. |
Data Presentation
Table 1: General Stability of Hydroquinone Solutions Under Different Conditions
| Condition | Observed Stability | Recommendation | Citation |
| Alkaline pH | Very unstable, rapid oxidation. | Avoid alkaline conditions. | [1][3] |
| Acidic pH (3.0-5.5) | Significantly more stable. | Maintain a slightly acidic pH for improved stability. | [6] |
| Exposure to Air | Prone to rapid oxidation. | Handle and store under an inert atmosphere. | [1] |
| Presence of Antioxidants (e.g., sodium metabisulfite) | Stability is greatly enhanced. | Add a suitable antioxidant to the solution. | [6][9] |
Note: This data is primarily based on studies of hydroquinone. While this compound is expected to behave similarly, empirical testing for your specific application is recommended.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a TMHQ solution with enhanced stability against oxidation.
Materials:
-
This compound (TMHQ)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Sodium metabisulfite (or other suitable antioxidant)
-
Inert gas (Nitrogen or Argon) with a gas-tight manifold
-
Schlenk flask or similar glassware with a sidearm
-
Magnetic stirrer and stir bar
-
Amber glass vials with screw caps (B75204) and septa
Procedure:
-
Deoxygenate the Solvent: Place the desired volume of solvent in a Schlenk flask. Subject the solvent to at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble inert gas through the solvent for at least 30 minutes.
-
Prepare the Solution under Inert Atmosphere:
-
Place a magnetic stir bar in a clean, dry Schlenk flask and seal it with a rubber septum.
-
Purge the flask with inert gas.
-
Quickly add the desired amount of sodium metabisulfite (e.g., to a final concentration of 0.1% w/v) and TMHQ to the flask.
-
Immediately reseal the flask and purge with inert gas again.
-
Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent to the flask containing the solids.
-
Stir the mixture until all solids are dissolved.
-
-
Storage:
-
Transfer the stabilized TMHQ solution to amber glass vials that have been purged with inert gas.
-
Flush the headspace of each vial with inert gas before sealing tightly.
-
For enhanced protection, wrap the cap and neck of the vial with Parafilm.
-
Store the vials in a cool, dark place, preferably in a refrigerator.
-
Protocol 2: Remediation of a Discolored this compound Solution
This protocol is for clarifying a TMHQ solution that has already undergone oxidation.
Materials:
-
Discolored TMHQ solution
-
Sodium borohydride
-
Magnetic stirrer and stir bar
-
Appropriate glassware
Procedure:
-
Place the discolored TMHQ solution in a flask with a magnetic stir bar.
-
While stirring, add a small amount of sodium borohydride powder to the solution. The amount needed will depend on the extent of discoloration. Start with a few milligrams.[2]
-
Continue stirring and observe the color change. The reddish-brown color should fade as the trimethylbenzoquinone is reduced back to this compound.[2]
-
If the color persists, add small increments of sodium borohydride until the solution becomes colorless or pale yellow.
-
Optional: If the presence of boron salts is a concern for downstream applications, they can be removed by an aqueous wash, as they are water-soluble.[2]
Mandatory Visualizations
Caption: Oxidation of TMHQ to a colored complex.
Caption: Workflow for maintaining TMHQ solution stability.
Caption: Logical steps for troubleshooting TMHQ discoloration.
References
- 1. echemi.com [echemi.com]
- 2. US4147625A - Method for clarifying discolored this compound solutions - Google Patents [patents.google.com]
- 3. Hydroquinone (EHC 157, 1994) [inchem.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. scite.ai [scite.ai]
- 7. fagronacademy.us [fagronacademy.us]
- 8. This compound | 700-13-0 [chemicalbook.com]
- 9. EP2047846A2 - Process for stabilizing hydroquinone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Trimethylhydroquinone (TMHQ)
This technical support center provides troubleshooting guidance and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of trimethylhydroquinone (TMHQ), a key intermediate in the production of Vitamin E.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of TMHQ, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound (TMHQ) synthesis unexpectedly low?
A1: Low yields in TMHQ synthesis can stem from several factors, often related to the specific synthetic route employed. Here are some common causes and troubleshooting steps:
-
Incomplete Oxidation: If your synthesis involves the oxidation of a trimethylphenol (e.g., 2,3,6-trimethylphenol), incomplete conversion to the intermediate trimethylbenzoquinone (TMBQ) will directly impact the final yield.
-
Solution: Ensure optimal reaction conditions for the oxidation step. This may involve adjusting the temperature, reaction time, or the concentration of the oxidizing agent. For instance, in the oxidation of 2,3,6-trimethylphenol (B1330405), factors like the choice of catalyst (e.g., cobalt chelates, copper hydroxyphosphate) and the presence of oxygen are critical.[1][2][3] Some processes achieve high conversion and selectivity under specific conditions, such as 91% conversion and 89% selectivity for TMBQ at 30°C and 0.2 MPa oxygen pressure.[4]
-
-
Suboptimal Hydrogenation/Reduction: The reduction of TMBQ to TMHQ is a critical step. The efficiency of this step is highly dependent on the catalyst, solvent, hydrogen pressure, and temperature.
-
Solution: Review your hydrogenation protocol. The use of a palladium on carbon (Pd/C) catalyst is common, and optimizing parameters such as catalyst loading, hydrogen pressure, and agitation speed can significantly improve the yield.[1] One study reported a 99.4% hydrogenation molar yield of TMHQ using a Pd/C catalyst in a commercial mixed solvent.[1] Raney nickel is another effective catalyst.[5][6]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired TMHQ. For example, during the oxidation of 2,3,6-trimethylphenol, the formation of 2,2′,3,3′,6,6′-hexamethyl-4,4′-biphenol (BP) can occur.[7]
-
Solution: Adjusting reaction conditions can favor the desired product. For instance, in the hydroxylation of 2,3,6-trimethylphenol with hydrogen peroxide over a copper hydroxyphosphate catalyst, conducting the reaction under a nitrogen atmosphere can increase the selectivity for TMHQ to 94.7%.[1]
-
-
Water or Oxygen Sensitivity: Some reactions in organic synthesis are sensitive to moisture or atmospheric oxygen, which can lead to side reactions or catalyst deactivation.[8]
-
Solution: Ensure all glassware is thoroughly dried and that reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary. Use anhydrous solvents.
-
-
Poor Quality of Starting Materials or Reagents: The purity of your starting materials and reagents can significantly impact the reaction outcome.
-
Solution: Use high-purity starting materials and ensure the activity of your catalysts. It's important to note that many catalysts have a limited shelf life.[8]
-
Q2: My final TMHQ product is discolored (e.g., reddish-brown or orange-brown). What is the cause and how can I purify it?
A2: Discoloration of TMHQ is a common issue, primarily caused by the presence of 2,3,5-trimethyl-p-benzoquinone (TMBQ) as an impurity. TMHQ can be oxidized by air to form TMBQ, which then forms a colored complex with the remaining TMHQ.[9]
Here are some purification and prevention strategies:
-
Chemical Reduction of TMBQ: A simple and effective method to remove the discoloration is to treat the TMHQ solution with a small amount of a reducing agent.
-
Recrystallization: This is a standard method for purifying solid organic compounds.
-
Solution: Recrystallize the crude TMHQ from a suitable solvent. Water is a commonly used solvent for this purpose. It is recommended to perform the recrystallization under anaerobic conditions to prevent re-oxidation.[10]
-
-
Proper Storage: To prevent discoloration, TMHQ should be stored under an inert atmosphere.[11]
-
Solution: Store the purified TMHQ in a tightly sealed container, preferably under nitrogen or argon, and away from light.
-
Q3: I am considering different synthesis routes for TMHQ. How do they compare in terms of yield?
A3: The yield of TMHQ can vary significantly depending on the chosen synthetic pathway and the optimization of reaction conditions. Below is a summary of reported yields for different methods.
Data on TMHQ Synthesis Yields
| Starting Material | Key Steps | Reported Yield | Reference |
| 2,3,6-Trimethylphenol | Sulfonation, Oxidation, Reduction | 84-92% | [12] |
| 2,3,6-Trimethylphenol | Catalytic Oxidation to TMBQ, then Catalytic Hydrogenation | TMBQ yield: 89-99% | [4][13] |
| 2,3,5- or 2,3,6-Trimethylphenol | Azo-coupling, Reductive Cleavage, Oxidation, Reduction | ~50% | [12] |
| 2,6-Dimethylphenol | Four-step process (Oxidation, Hydrogenation, Aminomethylation, Hydrogenolysis) | 25-35% (overall) | [14] |
| Mesitylene | Electrochemical Oxidation, Chemical Rearrangement | up to 57% | [2] |
| 1,2,4-Trimethylbenzene (Pseudocumene) | Oxidation with H₂O₂, Reduction | Not specified | [15] |
| 2,3,5-Trimethylbenzoquinone (TMBQ) | Catalytic Hydrogenation (Pd/C) | 96.7% (isolated) | [1] |
| 2,3,5-Trimethylbenzoquinone (TMBQ) | Catalytic Hydrogenation (Raney Nickel) | High Purity Product | [5] |
| 4-Oxoisophorone (Ketoisophorone) | Rearrangement and Saponification | 85-95% | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of TMHQ.
Protocol 1: Synthesis of TMHQ from 2,3,6-Trimethylphenol via Sulfonation, Oxidation, and Reduction
This protocol is based on a process described in a U.S. Patent.[12]
Step 1: Sulfonation
-
Dissolve 2,3,6-trimethylphenol in a suitable organic solvent (e.g., toluene, n-hexane, or cyclohexane).
-
Under vigorous stirring, slowly add concentrated sulfuric acid. The temperature should be controlled to not exceed approximately 60°C.
-
The 2,3,6-trimethylphenol-4-sulfonic acid will precipitate.
Step 2: Oxidation
-
Dissolve the phenolsulfonic acid from Step 1 in water.
-
Add an oxidizing agent, such as sodium dichromate or manganese dioxide, to the aqueous solution. This step is carried out in the presence of an organic solvent that is inert to the oxidizing agent (e.g., toluene) to dissolve the resulting 2,3,5-trimethylbenzoquinone (TMBQ).
-
The reaction mixture will separate into an aqueous phase and an organic phase containing the TMBQ.
Step 3: Reduction
-
Separate the organic phase containing the TMBQ.
-
Reduce the TMBQ to TMHQ using a suitable reducing agent, such as sodium dithionite (B78146) solution.
-
The TMHQ will precipitate from the organic solvent.
Step 4: Purification
-
Filter the precipitated TMHQ.
-
Wash the product with a dilute sodium dithionite solution and then with water.
-
Dry the purified TMHQ. The expected melting point is 170-172°C.[12]
Protocol 2: Catalytic Hydrogenation of 2,3,5-Trimethylbenzoquinone (TMBQ) to TMHQ
This protocol is a general procedure based on common laboratory practices for catalytic hydrogenation.[1][5]
-
In a hydrogenation reactor, add TMBQ, a suitable solvent (e.g., isobutyl acetate, ethanol, or a commercial mixed solvent), and a catalyst (e.g., Raney nickel or Pd/C).[1][5]
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen) 2-4 times, followed by purging with hydrogen gas 1-2 times.[5]
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 50°C).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa) and maintain this pressure throughout the reaction.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
The TMHQ can be isolated from the filtrate by crystallization, for example, by adding water and removing the organic solvent via azeotropic distillation.[5]
-
Collect the crystallized TMHQ by filtration and dry the product.
Visualizations
General Workflow for TMHQ Synthesis from Trimethylphenol
Caption: A generalized workflow for the synthesis of TMHQ from 2,3,6-trimethylphenol.
Troubleshooting Low Yield in TMHQ Synthesis
Caption: A decision tree for troubleshooting low yields in TMHQ synthesis.
Relationship Between TMHQ and its Impurity TMBQ
Caption: The reversible relationship between TMHQ and its colored impurity TMBQ.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. aidic.it [aidic.it]
- 5. CN102898282B - Preparation method of trimethyl hydroquinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. US4147625A - Method for clarifying discolored this compound solutions - Google Patents [patents.google.com]
- 10. This compound | 700-13-0 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. US3795708A - Process for preparing 2,3,6-trimethylhydroquinone - Google Patents [patents.google.com]
- 13. davidpublisher.com [davidpublisher.com]
- 14. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]
- 15. CN103435450A - Environment-friendly synthesis method for 2,3,5-trimethyl hydroquinone - Google Patents [patents.google.com]
- 16. US5969176A - Process for the production of this compound diesters and of this compound - Google Patents [patents.google.com]
Troubleshooting low conversion rates in TMHQ production
Welcome to the technical support center for Trimethoxyhydroquinone (TMHQ) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during the synthesis of TMHQ, a key intermediate in the production of Vitamin E.[1][2][3][4][5]
Troubleshooting Guides & FAQs
This section addresses specific problems that can lead to low yields and conversion rates in the primary synthetic routes to TMHQ.
Route 1: Oxidation of 2,3,6-Trimethylphenol (B1330405) (TMP) to 2,3,5-Trimethylbenzoquinone (TMBQ)
The initial oxidation of TMP is a critical step where efficiency can be significantly impacted by several factors.[6] This reaction is often limited by the mass transfer of oxygen from the gas phase to the liquid phase.[6][7]
Question 1: My TMP oxidation is showing low conversion to TMBQ. What are the likely causes?
Low conversion in this step can often be attributed to issues with reaction conditions, catalyst activity, or mass transfer limitations.
-
Inefficient Mass Transfer: In gas-liquid oxidation reactions using oxygen or air, poor mixing can limit the availability of the oxidant in the liquid phase, thus slowing down the reaction rate.[6][7]
-
Suboptimal Catalyst Performance: The choice and condition of the catalyst are crucial. For instance, in heterogeneous catalysis, the catalyst may have low activity, or its active sites may be poisoned or fouled.[8]
-
Improper Reaction Conditions: Temperature, pressure, solvent, and reactant concentrations play a significant role. For example, in enzymatic oxidation, temperatures above 40°C can lead to enzyme deactivation.[9]
-
Formation of Byproducts: Undesired side reactions can consume the starting material and reduce the yield of TMBQ.
Question 2: How can I improve the yield of the TMP to TMBQ conversion?
To enhance the conversion rate, consider the following optimization strategies:
-
Enhance Mass Transfer: For gas-liquid reactions, improve agitation or consider using a reactor designed for superior mass transfer, such as a continuous-flow microreactor or a rotating packed bed reactor.[6][7]
-
Optimize Catalyst and Conditions:
-
Screen different catalysts to find one with higher activity and selectivity for your specific setup.
-
Ensure the catalyst is not deactivated. For heterogeneous catalysts, consider regeneration steps.
-
Systematically optimize reaction parameters like temperature, catalyst loading, and substrate concentration.[9][10]
-
-
Consider Alternative Oxidants: While molecular oxygen is common, other oxidants like hydrogen peroxide have been used effectively with specific catalytic systems.[10][11]
Route 2: Hydrogenation of 2,3,5-Trimethylbenzoquinone (TMBQ) to TMHQ
The reduction of TMBQ to the final TMHQ product is typically a high-yielding reaction, but inefficiencies can still occur.
Question 3: I'm experiencing a low conversion rate during the catalytic hydrogenation of TMBQ. What should I investigate?
Low yields in the hydrogenation step are commonly linked to the catalyst, hydrogen supply, or reaction conditions.
-
Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Nickel) can lose activity over time. This can be due to the deposition of the product (TMHQ) or reactant (TMBQ) on the catalyst surface.[5] Impurities in the starting material or solvent can also poison the catalyst.[12]
-
Insufficient Hydrogen Pressure/Availability: The reaction requires a sufficient supply of hydrogen. Low pressure or poor gas dispersion in the reaction mixture can limit the reaction rate.[5]
-
Suboptimal Reaction Conditions: Factors such as temperature, agitation speed, and catalyst loading are critical for achieving high conversion.[5] For instance, inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen.[5]
Question 4: What are the best practices for optimizing the TMBQ to TMHQ hydrogenation?
To achieve a high conversion rate (some processes report yields up to 99.8%[13]), focus on these areas:
-
Catalyst Management:
-
Reaction Parameters:
-
Purity of Reagents: Ensure all reagents and solvents are free from moisture and acidic impurities, which can deactivate certain catalysts.[12]
Data Presentation
Table 1: Optimized Conditions for Different TMHQ Synthesis Routes
| Synthesis Step | Catalyst System | Key Parameters Optimized | Reported Yield/Conversion | Reference |
| Oxidation of TMP | Peroxidase-based biocatalyst | Substrate Concentration: 1.5 mmol/L, Temperature: 40°C, pH: 6.5 | High activity and selectivity | [9][10] |
| Oxidation of TMP | Continuous-flow microreactor (air oxidant) | Reaction time, temperature, flow rate | 100% TMP conversion, 89.9% TMBQ yield | [7] |
| Hydrogenation of TMBQ | Pd/C | Temperature, catalyst loading, H₂ pressure, agitation speed | 99.4% molar yield of TMHQ | [5] |
| Hydrogenation of TMBQ | Raney Nickel | Temperature, H₂ pressure, substrate concentration | 100% TMBQ conversion, 100% selectivity to TMHQ | [5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of TMBQ to TMHQ
This protocol is a generalized procedure based on common practices for catalytic hydrogenation.[5][13]
-
Reactor Setup: Charge a suitable pressure reactor with the solvent (e.g., isopropyl acetate) and the hydrogenation catalyst (e.g., 5% Pd/C).
-
Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 bar).
-
Reaction: Heat the mixture to the target temperature (e.g., 80°C). Add a solution of TMBQ in the same solvent to the reactor at a controlled rate. Maintain the temperature and pressure by continuously feeding hydrogen to compensate for consumption.
-
Monitoring: Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting solution of TMHQ can be used directly in subsequent steps or concentrated to isolate the product.
Protocol 2: Biocatalytic Oxidation of TMP to TMHQ
This protocol is based on an enzymatic approach to TMHQ synthesis.[9][10]
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., pH 6.5).
-
Enzyme Addition: Add the peroxidase-based biocatalyst (e.g., immobilized horseradish peroxidase) to the buffer.
-
Substrate Addition: Introduce the substrate, 2,3,6-trimethylphenol (TMP), to the desired concentration (e.g., 1.5 mmol/L).
-
Initiation: Start the reaction by adding the oxidant, hydrogen peroxide, to the mixture.
-
Incubation: Maintain the reaction at the optimal temperature (e.g., 40°C) with gentle stirring.
-
Monitoring and Work-up: Monitor the formation of the product by a suitable analytical method (e.g., HPLC). Once the reaction is complete, the biocatalyst (if immobilized) can be separated for reuse. The product can then be extracted from the aqueous phase.
Visualizations
Diagrams of Pathways and Workflows
Caption: Main synthetic pathway for TMHQ production.
Caption: Troubleshooting workflow for low TMHQ conversion rates.
References
- 1. researchgate.net [researchgate.net]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]
- 4. Improved Whole-Cell Biocatalyst for the Synthesis of Vitamin E Precursor 2,3,5-Trimethylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. aidic.it [aidic.it]
- 10. Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst | Chemical Engineering Transactions [cetjournal.it]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. US6790967B2 - Process for the preparation of vitamin E - Google Patents [patents.google.com]
Side reactions in the synthesis of Vitamin E from trimethylhydroquinone
Welcome to the technical support center for the synthesis of α-Tocopherol (Vitamin E) from trimethylhydroquinone (TMHQ) and isophytol (B1199701). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing α-tocopherol from TMHQ and isophytol?
A1: The industrial synthesis of α-tocopherol is primarily achieved through a Friedel-Crafts alkylation/condensation reaction between this compound (TMHQ) and isophytol.[1][2] This reaction is catalyzed by an acid, typically a Lewis acid, a Brønsted acid, or a combination of both, to form the chroman ring structure of α-tocopherol.[1][3]
Q2: What are the most common catalysts used for this synthesis?
A2: Traditionally, the reaction is catalyzed by a combination of a Lewis acid, such as zinc chloride (ZnCl₂), and a Brønsted acid like hydrochloric acid (HCl).[4] More modern and efficient catalysts include rare-earth metal triflates, with Scandium(III) triflate (Sc(OTf)₃) being particularly effective, allowing the reaction to proceed with only catalytic amounts.[5][6] Perfluorinated Brønsted 'superacids' have also been shown to be powerful catalysts for this transformation.[3]
Q3: What are the main side reactions I should be aware of?
A3: The primary side reactions include:
-
Dehydration of Isophytol: Acid catalysts can cause isophytol to lose water, forming phytadienes (like 2-(4,8,12-trimethyl-tridecyl)-1,3-butadiene). These dienes can then react with TMHQ to form undesired byproducts, such as dihydrobenzofuran derivatives.[7]
-
Oxidation: Both the reactant TMHQ and the final α-tocopherol product are susceptible to oxidation, especially at high temperatures or in the presence of air. This can lead to the formation of quinones (e.g., α-tocopheryl quinone) and other colored impurities.[7][8]
-
Dimerization and Trimerization: Under certain conditions, α-tocopherol can undergo further reactions to form dimers and trimers, reducing the yield of the desired monomeric product.[9]
-
Over-alkylation: As with many Friedel-Crafts reactions, there is a possibility of the phytyl group attaching to the already-formed tocopherol or reacting at other positions, though this is less commonly reported for this specific synthesis.
Q4: How does water content affect the reaction?
A4: The role of water is complex. The condensation reaction itself produces water, which must be removed (e.g., by azeotropic distillation) to drive the reaction to completion.[4] However, some studies suggest that a small, controlled amount of water at the beginning of the reaction can be beneficial, as it may suppress certain side reactions involving TMHQ.
Q5: Can I use a solvent-free system?
A5: While many protocols utilize a solvent (e.g., toluene, xylene, or non-polar alkanes), solvent-free reactions are possible.[10] The choice of solvent can influence reaction kinetics and the side product profile. For instance, polar solvents may affect antioxidant activity and reaction rates.[11][12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of α-tocopherol.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of α-Tocopherol | 1. Incomplete reaction. 2. Catalyst deactivation by water. 3. Significant side product formation. | 1. Increase reaction time or temperature moderately. 2. Ensure efficient removal of water formed during the reaction (e.g., using a Dean-Stark apparatus). 3. Optimize catalyst choice and loading; consider a more water-tolerant catalyst like Sc(OTf)₃.[5] |
| Presence of Non-polar Byproducts (eluting near α-tocopherol in chromatography) | 1. Dehydration of isophytol to phytadienes. 2. Subsequent reaction of phytadienes with TMHQ to form dihydrobenzofuran derivatives.[7] | 1. Reduce the acidity of the catalyst system. Use a milder Lewis acid or a lower concentration of Brønsted acid. 2. Lower the reaction temperature to disfavor the dehydration reaction. 3. Consider using a perfluorinated Brønsted acid, which can give high yields despite causing some dehydration.[3] |
| Reaction Mixture Turns Dark Brown/Black | 1. Oxidation of TMHQ or α-tocopherol. 2. Formation of polymeric materials due to excessive heat or acidity. | 1. Perform the reaction under a strict inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. 2. Use degassed solvents. 3. Avoid excessive reaction temperatures. 4. Ensure the purity of the starting TMHQ. |
| Formation of High Molecular Weight Species (Dimers/Trimers) | 1. Oxidation of α-tocopherol leading to radical coupling.[9] 2. High reaction temperature or prolonged reaction time. | 1. Maintain a strict inert atmosphere. 2. Add an antioxidant to the work-up procedure if product isolation is prolonged. 3. Optimize reaction time to avoid prolonged heating after the main reaction is complete. |
| Difficulty in Catalyst Removal | 1. Use of stoichiometric amounts of non-recoverable Lewis acids like ZnCl₂. | 1. Switch to a catalytic amount of a more efficient catalyst like Sc(OTf)₃, which can be recovered from the aqueous phase after work-up.[7] 2. Explore the use of solid acid catalysts that can be removed by simple filtration. |
Quantitative Data Summary
Table 1: Comparison of α-Tocopherol Yields with Different Catalysts
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| ZnCl₂ | (all-rac)-α-tocopherol | 120 | 89 | Not Specified | [4] |
| Sc(OTf)₃ (1 mol%) | Toluene | Reflux | 96 | 95 | [7] |
| Yb(OTf)₃ (10 mol%) | Toluene | Reflux | 85 | 92 | [7] |
| Hf(OTf)₄ (10 mol%) | Xylene | Reflux | 89 | 94 | [7] |
| Perfluorinated Imide (0.1 mol%) | Biphasic System | Not Specified | up to 94 | Not Specified | [3] |
Key Reaction Pathways and Logic Diagrams
The following diagrams illustrate the main synthesis pathway, significant side reactions, and a troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry methods to quantify alpha-tocopherol and alpha-tocopherolquinone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of dimer and trimer formation from ultraviolet-irradiated alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects on the antioxidant activity of vitamin E - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 13. Solvent Effects on the Antioxidant Activity of Vitamin E(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regeneration of Pd/C Catalyst in Trimethylhydroquinone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of Palladium on Carbon (Pd/C) catalysts used in the synthesis of trimethylhydroquinone (TMHQ).
Troubleshooting Guide: Deactivated Pd/C Catalyst
This guide will help you diagnose and resolve common issues related to Pd/C catalyst deactivation during TMHQ synthesis.
Issue: Low or no conversion of 2,3,5-trimethylbenzoquinone (TMBQ) to TMHQ.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for deactivated Pd/C catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Pd/C catalyst deactivation in the synthesis of this compound?
A1: The primary causes for the deactivation of Pd/C catalysts in this specific synthesis are:
-
Fouling: The deposition of the reactant (TMBQ) and the product (TMHQ) onto the catalyst surface is a significant cause of deactivation.[1]
-
Sintering: High reaction temperatures can cause the small palladium nanoparticles to agglomerate into larger particles, which reduces the active surface area of the catalyst.[2][3][4]
-
Poisoning: Impurities in the reactants, solvents, or hydrogen gas can adsorb onto the active palladium sites, blocking them. Common poisons include sulfur, halides, and nitrogen-containing compounds.[2][4][5][6]
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface can block pores and active sites.[2]
-
Leaching: The dissolution of palladium from the carbon support into the reaction medium can lead to a permanent loss of catalytic activity.[2][4][7]
Q2: How can I determine the cause of my Pd/C catalyst deactivation?
A2: A systematic approach can help identify the cause:
-
Visual Inspection: A change in the catalyst's appearance, such as clumping, may suggest agglomeration.
-
Reaction Profile: If the reaction starts efficiently and then slows down or stops, this often points to fouling or product inhibition.[8]
-
Reagent Purity Check: Running the reaction with highly purified reagents can help determine if poisoning is the issue.
-
Characterization Techniques: Advanced techniques can provide definitive answers.
-
TEM (Transmission Electron Microscopy): To visualize palladium particle size and identify sintering.[3]
-
XPS (X-ray Photoelectron Spectroscopy): To determine the oxidation state of palladium and identify surface poisons.
-
BET (Brunauer-Emmett-Teller) Analysis: To measure the catalyst's surface area and pore volume, which are affected by fouling and sintering.[3]
-
TGA (Thermogravimetric Analysis): To quantify the amount of coke or other deposits on the catalyst.
-
Q3: Is it possible to regenerate a deactivated Pd/C catalyst used in TMHQ synthesis?
A3: Yes, in many cases, the catalyst can be regenerated to recover a significant portion of its activity. The appropriate regeneration method depends on the primary cause of deactivation.[6] For deactivation caused by the deposition of TMBQ and TMHQ, solvent washing is a particularly effective method.[1]
Q4: What are the common methods for regenerating Pd/C catalysts?
A4: Common regeneration methods include:
-
Solvent Washing: Effective for removing adsorbed organic species like TMBQ and TMHQ.
-
Acid/Base Washing: Can remove certain inorganic poisons or dissolve some types of deposits. A dilute solution of sodium hydroxide (B78521) has been used to dissolve organic molecules deposited on Pd/C catalysts.[9]
-
Thermal Treatment (Calcination/Oxidation): Involves heating the catalyst in a controlled atmosphere (e.g., air) to burn off organic deposits (coke). This method can also lead to redispersion of the palladium particles, but care must be taken to avoid excessive sintering.[8] Treatment with an air flow at elevated temperatures has been shown to be an effective regeneration method.[10][11]
-
Supercritical CO2 Extraction: A greener alternative for removing organic foulants from the catalyst surface.[12]
Quantitative Data on Catalyst Regeneration
| Parameter | Fresh Catalyst | Spent Catalyst | Regenerated Catalyst | Recovery (%) | Citation |
| Surface Area (m²/g) | 1135.72 | Not specified | 706.94 | ~62% | [3] |
| Catalytic Activity | 100% | <50% | ~80% | ~80% | [10][11] |
Note: The reported values are from different studies and may not be directly comparable due to varying experimental conditions.
Experimental Protocols
Protocol 1: Solvent Washing for Removal of TMBQ/TMHQ Deposits
This protocol is recommended when deactivation is suspected to be due to fouling by the reactant or product.
DOT Script for Solvent Washing Workflow:
Caption: Workflow for solvent washing regeneration of Pd/C catalyst.
Methodology:
-
Catalyst Recovery: After the hydrogenation reaction, separate the Pd/C catalyst from the reaction mixture by filtration.
-
Solvent Selection: Choose a solvent in which both TMBQ and TMHQ are highly soluble, such as methanol, ethanol, or acetone.
-
Washing Procedure:
-
Stirring Method: Place the spent catalyst in a flask with the chosen solvent and stir for 1-2 hours at room temperature. Decant the solvent and repeat the process 2-3 times until the solvent is colorless.
-
Soxhlet Extraction: For more efficient removal of strongly adsorbed species, use a Soxhlet extractor. Place the catalyst in a thimble and extract with the solvent for 6-8 hours.
-
-
Drying: After washing, dry the catalyst in a vacuum oven at 60-80°C for 4-6 hours to remove any residual solvent.
-
Storage: Store the regenerated catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[13]
Protocol 2: Thermal Regeneration (Oxidative Treatment)
This protocol is suitable for removing carbonaceous deposits (coking) and may also help in the redispersion of palladium particles.
Methodology:
-
Catalyst Preparation: Start with the solvent-washed and dried catalyst from Protocol 1.
-
Calcination: Place the catalyst in a tube furnace.
-
Heating Program:
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen) to a target temperature, typically between 250°C and 400°C.[7][10][11] The ramp rate should be slow, around 5-10°C/min.
-
Once the target temperature is reached, switch the gas flow to a mixture of air and nitrogen (e.g., 5% air in N2). The oxidative treatment should be carried out for 2-4 hours.
-
Caution: The oxidation of carbon deposits is exothermic. Careful control of the air concentration and temperature is crucial to avoid overheating and excessive sintering of the palladium particles.
-
-
Reduction: After the oxidative treatment, switch the gas flow back to pure nitrogen to cool down the catalyst. Before reuse in hydrogenation, the oxidized palladium species must be reduced. This can be done in-situ in the hydrogenation reactor under a hydrogen flow at a moderate temperature (e.g., 100-150°C).
-
Storage: If not used immediately, store the regenerated catalyst under an inert atmosphere.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. huaruicarbon.com [huaruicarbon.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. honrel.com [honrel.com]
Overcoming substrate cytotoxicity in whole-cell biocatalysis of TMHQ
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming substrate cytotoxicity in the whole-cell biocatalysis of 2,3,5,6-tetramethyl-1,4-hydroquinone (TMHQ).
Troubleshooting Guide
This guide addresses common issues encountered during TMHQ production using whole-cell biocatalysts, with a focus on mitigating the cytotoxic effects of the substrate, 2,3,6-trimethylphenol (B1330405) (2,3,6-TMP).
| Problem | Potential Cause | Recommended Solution |
| Low TMHQ Yield and Poor Cell Viability | High concentration of the substrate (2,3,6-TMP) is toxic to the whole-cell biocatalyst. | 1. Fed-Batch Substrate Feeding: Instead of adding the total substrate amount at the beginning, implement a fed-batch strategy to maintain a low, non-toxic concentration of 2,3,6-TMP in the reaction medium. 2. Two-Liquid Phase System: Introduce a biocompatible organic solvent to create a two-phase system. The organic phase will act as a reservoir for the substrate, slowly releasing it into the aqueous phase where the biocatalysis occurs, thus keeping the concentration in the aqueous phase low. 3. Adaptive Laboratory Evolution (ALE): Evolve the host strain to develop higher tolerance to 2,3,6-TMP. This can significantly improve cell viability and productivity in the presence of the substrate.[1][2] 4. Enzyme Engineering: Improve the catalytic efficiency of the monooxygenase responsible for the conversion. A more efficient enzyme will require less reaction time, reducing the cells' exposure to the toxic substrate.[1][2] |
| Complete Loss of Biocatalytic Activity | Severe membrane damage or inhibition of essential cellular processes due to high initial substrate concentration. | 1. Optimize Initial Substrate Concentration: Determine the maximum tolerable concentration of 2,3,6-TMP for your specific host strain through a dose-response experiment (see Cytotoxicity Assay Protocol). 2. Use of Protectants: Investigate the addition of protectants or osmoprotectants to the medium to enhance cell robustness. |
| Inconsistent Batch-to-Batch Performance | Variability in inoculum quality or inconsistent substrate feeding rates. | 1. Standardize Inoculum Preparation: Ensure a consistent and healthy inoculum by standardizing the age, optical density, and physiological state of the seed culture. 2. Automate Feeding: If possible, use a programmable syringe pump for precise and reproducible substrate feeding in fed-batch cultures. |
| Formation of Undesired Byproducts | Metabolic stress leading to the activation of alternative metabolic pathways. | 1. Metabolic Engineering: Engineer the host strain to knockout genes responsible for byproduct formation. 2. Optimize Reaction Conditions: Adjust parameters such as pH, temperature, and aeration to favor the desired reaction pathway and minimize stress responses. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in the whole-cell biocatalysis of TMHQ?
A1: The primary cause of cytotoxicity is the substrate, 2,3,6-trimethylphenol (2,3,6-TMP). Aromatic compounds like 2,3,6-TMP can disrupt cell membranes and interfere with essential cellular functions, leading to reduced cell viability and decreased product yield.[1][2]
Q2: How can I determine the optimal, non-toxic concentration of 2,3,6-TMP for my biocatalyst?
A2: You can perform a cytotoxicity assay, such as the MTT or LDH assay, to determine the concentration of 2,3,6-TMP at which your whole-cell biocatalyst maintains high viability. This involves exposing the cells to a range of substrate concentrations and measuring a viability indicator. A detailed protocol for a cytotoxicity assay is provided in the "Experimental Protocols" section.
Q3: What is Adaptive Laboratory Evolution (ALE) and how can it help overcome substrate cytotoxicity?
A3: Adaptive Laboratory Evolution (ALE) is a method used to improve the fitness of a microbial strain under specific stress conditions.[3] By serially culturing the whole-cell biocatalyst in the presence of gradually increasing concentrations of the toxic substrate (2,3,6-TMP), you can select for mutant strains with enhanced tolerance. These evolved strains can exhibit significantly improved survival and productivity in the biocatalytic process.[1][2]
Q4: What are the advantages of using a two-liquid phase system?
A4: A two-liquid phase system can effectively mitigate substrate toxicity by partitioning the toxic substrate into an organic phase, which acts as a reservoir. This maintains a low, sub-toxic concentration of the substrate in the aqueous phase where the whole-cell biocatalysts reside. This strategy can lead to higher product yields and improved process stability.
Q5: Can enzyme engineering alone solve the cytotoxicity problem?
A5: While enzyme engineering to improve catalytic efficiency is a powerful strategy, it may not completely solve the cytotoxicity problem, especially at high substrate loadings.[1][2] A highly efficient enzyme can reduce the reaction time and thus the exposure of the cells to the toxic substrate. However, a multi-pronged approach that combines enzyme engineering with strategies like ALE and process optimization (e.g., fed-batch) often yields the best results.[1][2]
Data Presentation
The following table summarizes the quantitative improvements in TMHQ production achieved by addressing the cytotoxicity of the substrate 2,3,6-trimethylphenol (2,3,6-TMP) through enzyme engineering and adaptive laboratory evolution (ALE).
| Strain/Condition | Substrate (2,3,6-TMP) Concentration (μM) | TMHQ Yield (μM) | Relative TMHQ Production Improvement | Cell Viability Improvement (at 1000 μM 2,3,6-TMP) |
| Wild Type (B5-4M with MpdAB) | 1000 | ~45 | 1.00x | 1.00x |
| Evolved Strain (B5-4M-evolved with MpdAB) | 1000 | Not specified | Not specified | 8.15x |
| Evolved Strain with Engineered Enzyme (B5-4M-evolved with L128A-MpdA and MpdB) | 1000 | ~219 | 4.87x | 8.15x |
| Evolved Strain with Engineered Enzyme (B5-4M-evolved with L128K-MpdA and MpdB) | 1000 | ~238 | 5.29x | 8.15x |
Data adapted from Ji et al., J. Agric. Food Chem. 2023, 71, 2, 1162–1169.[1][2]
Experimental Protocols
Cytotoxicity Assay (MTT Assay) for Whole-Cell Biocatalyst
This protocol describes how to assess the cytotoxicity of 2,3,6-TMP on your E. coli whole-cell biocatalyst using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well microtiter plates
-
E. coli whole-cell biocatalyst culture
-
Luria-Bertani (LB) medium or other suitable growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
2,3,6-TMP stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Preparation: Grow the E. coli whole-cell biocatalyst to the desired growth phase (e.g., mid-log phase). Harvest the cells by centrifugation and wash them twice with PBS. Resuspend the cells in fresh medium to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Substrate Addition: Prepare serial dilutions of the 2,3,6-TMP stock solution in the medium. Add 10 µL of each dilution to the respective wells to achieve the desired final concentrations. Include a control group with no substrate and a solvent control.
-
Incubation: Incubate the plate under your standard biocatalysis conditions (e.g., 30°C, 200 rpm) for a defined period (e.g., 4 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each substrate concentration relative to the untreated control.
Adaptive Laboratory Evolution (ALE) for Enhanced Substrate Tolerance
This protocol outlines a general procedure for improving the tolerance of an E. coli strain to a toxic substrate like 2,3,6-TMP through serial passaging.
Materials:
-
E. coli host strain
-
Growth medium (e.g., M9 minimal medium with a carbon source)
-
2,3,6-TMP stock solution
-
Shake flasks or deep-well plates
-
Incubator shaker
Procedure:
-
Initial Culture: Inoculate the starting E. coli strain into the growth medium containing a sub-lethal concentration of 2,3,6-TMP. This initial concentration should be determined from cytotoxicity assays.
-
Serial Passaging:
-
Incubate the culture until it reaches the late exponential or early stationary phase.
-
Transfer a small volume of this culture (e.g., 1-5%) to a fresh flask containing the same or a slightly increased concentration of 2,3,6-TMP.
-
Repeat this serial passaging for many generations.
-
-
Increasing Selection Pressure: Gradually increase the concentration of 2,3,6-TMP in the medium as the culture adapts and its growth rate improves.
-
Monitoring Adaptation: Regularly monitor the growth rate (e.g., by measuring OD₆₀₀) to track the adaptation of the population.
-
Isolation and Characterization: After a significant improvement in tolerance is observed (e.g., after 500-1000 generations), isolate single colonies from the evolved population. Characterize these isolates for their tolerance to 2,3,6-TMP and their performance in the whole-cell biocatalysis of TMHQ.
Two-Liquid Phase System for Whole-Cell Biocatalysis
This protocol describes the setup of a two-liquid phase system to mitigate substrate toxicity.
Materials:
-
Bioreactor or shake flask
-
Aqueous medium for biocatalysis
-
E. coli whole-cell biocatalyst
-
Biocompatible organic solvent (e.g., dodecane, dibutyl phthalate)
-
2,3,6-TMP
Procedure:
-
Solvent Selection: Choose a biocompatible organic solvent that has high partitioning for the substrate and low toxicity to the cells.
-
System Setup:
-
In a bioreactor or shake flask, add the aqueous medium and the whole-cell biocatalyst.
-
Add the selected organic solvent to the desired volumetric ratio (e.g., 10-50% v/v).
-
-
Substrate Addition: Dissolve the total amount of 2,3,6-TMP in the organic solvent phase before adding it to the reactor.
-
Biocatalysis: Run the biocatalysis under your optimized conditions with sufficient agitation to ensure adequate mass transfer between the two phases.
-
Monitoring: Monitor the progress of the reaction by taking samples from the aqueous phase and analyzing for TMHQ concentration.
Visualizations
Caption: Workflow for addressing substrate cytotoxicity in TMHQ biocatalysis.
Caption: Simplified signaling pathway of substrate-induced stress in E. coli.
Caption: Logical diagram of a two-liquid phase biocatalysis system.
References
- 1. Feeding strategies for E. coli fermentations demanding an enriched environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control algorithms and strategies of feeding for fed-batch fermentation of Escherichia coli: a review of 40 years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimizing temperature and pressure for TMBQ hydrogenation to TMHQ
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the catalytic hydrogenation of 2,3,5-trimethyl-p-benzoquinone (TMBQ) to 2,3,5-trimethyl-p-hydroquinone (TMHQ), a key intermediate in the synthesis of Vitamin E.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for TMBQ hydrogenation?
A1: The most commonly employed catalysts for the hydrogenation of TMBQ to TMHQ are palladium on carbon (Pd/C) and Raney Nickel.[1] Other catalysts, such as those based on cobalt, have also been developed.[2]
Q2: What is the typical yield and selectivity I can expect for this reaction?
A2: With optimized conditions, it is possible to achieve very high yields and selectivity. For instance, using a Pd/C catalyst, a hydrogenation molar yield of TMHQ of 99.4% has been reported.[1] Similarly, with a Raney Nickel catalyst, as high as 100% selectivity to TMHQ has been accomplished at 100% TMBQ conversion.[3]
Q3: What are the key reaction parameters to control for optimal results?
A3: The critical parameters to control for successful TMBQ hydrogenation are reaction temperature, hydrogen pressure, catalyst loading, initial TMBQ concentration, and agitation speed.[1]
Q4: Can the catalyst be reused?
A4: Yes, catalyst reuse is possible. However, deactivation of the catalyst can occur. In the case of Pd/C, deactivation has been attributed to the deposition of TMBQ and TMHQ on the catalyst surface.[1]
Q5: What are common signs of catalyst poisoning in hydrogenation reactions?
A5: Common indicators of catalyst poisoning include a significant decrease in the reaction rate, incomplete conversion of the starting material, or a complete halt of the reaction.[4][5] You might observe that hydrogen uptake slows down or stops entirely.
Troubleshooting Guide
Issue 1: Low or No Conversion of TMBQ
Q: My TMBQ hydrogenation reaction is showing low or no conversion. What are the possible causes and how can I troubleshoot this?
A: Low or no conversion in TMBQ hydrogenation can stem from several factors. Follow this guide to diagnose and resolve the issue.
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Has the catalyst been properly handled and stored? Improper storage can lead to deactivation.
-
Is the catalyst from a new or trusted batch? If you suspect the catalyst is old or inactive, try a fresh batch.
-
Consider catalyst poisons: Trace impurities in the reactants, solvents, or from the reaction setup can poison the catalyst.[4][6] Common poisons for palladium catalysts include sulfur and nitrogen compounds.[4][7] Ensure high-purity starting materials and solvents.
-
-
Check Reaction Conditions:
-
Is the hydrogen pressure sufficient? Some hydrogenations require a minimum pressure to proceed effectively.[8][9] Ensure your system is not leaking and that the desired pressure is maintained throughout the reaction.
-
Is the temperature appropriate? While higher temperatures can increase the reaction rate, excessively high temperatures might lead to side reactions or catalyst degradation.[10][11][12] Conversely, a temperature that is too low may result in a sluggish reaction.
-
Is the agitation adequate? In a gas-liquid-solid phase reaction like this, efficient mixing is crucial to ensure good contact between the hydrogen, TMBQ, and the catalyst. An agitation speed that is too low can be a limiting factor.[1]
-
-
Inspect the Reaction Setup:
-
Ensure a proper inert atmosphere was established before introducing hydrogen. The presence of air can affect the catalyst and the reaction.
-
Verify that the system is properly sealed and there are no leaks. This is critical for maintaining hydrogen pressure.
-
Issue 2: Low Selectivity to TMHQ (Formation of Byproducts)
Q: My reaction is proceeding, but I am observing significant byproduct formation and low selectivity for TMHQ. What can I do to improve this?
A: Low selectivity indicates that side reactions are occurring. The choice of reaction conditions and catalyst play a crucial role in directing the reaction towards the desired product.
Troubleshooting Steps:
-
Optimize Temperature and Pressure:
-
Temperature: High temperatures can sometimes promote side reactions. Try lowering the reaction temperature to see if selectivity improves.
-
Pressure: While sufficient pressure is needed for the reaction to proceed, excessively high hydrogen pressure might in some cases lead to over-reduction or other side reactions.[8] Experiment with a lower pressure range.
-
-
Evaluate the Catalyst and Solvent System:
-
The choice of catalyst and its support can influence selectivity. For instance, using an alkali metal-containing silica (B1680970) alumina (B75360) support for platinum group metals has been reported to reduce side reactions like the addition of hydrogen to carbon-carbon double bonds.[13]
-
The solvent can also play a role in selectivity. Ensure the solvent is appropriate for the reaction and does not participate in side reactions.
-
-
Reaction Time:
-
Prolonged reaction times after the TMBQ has been consumed could potentially lead to the formation of byproducts through further reactions of the desired product. Monitor the reaction progress and stop it once the starting material is consumed.
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for TMBQ hydrogenation from various studies.
Table 1: Optimized Conditions for TMBQ Hydrogenation using Pd/C Catalyst
| Parameter | Optimal Value | Reference |
| Temperature | 45°C | [2] |
| Hydrogen Pressure | 0.2 MPa | [2] |
| Reaction Time | 60 min | [2] |
| Yield of TMHQ | 96% | [2] |
Table 2: Optimized Conditions for TMBQ Hydrogenation using Raney Nickel Catalyst
| Parameter | Outcome | Reference |
| TMBQ Conversion | 100% | [3] |
| Selectivity to TMHQ | 100% | [3] |
| Specific temperature and pressure not detailed in the abstract. |
Table 3: General Temperature Range for TMBQ Hydrogenation
| Parameter | Value Range | Reference |
| Reaction Temperature | 10 to 150°C (preferably 20 to 120°C) | [13] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of TMBQ
This protocol provides a general framework. Specific quantities and conditions should be optimized based on the literature and your experimental goals.
Materials:
-
2,3,5-trimethyl-p-benzoquinone (TMBQ)
-
Hydrogenation catalyst (e.g., 5% Pd/C)
-
Anhydrous solvent (e.g., ethanol, methanol, or a commercial mixed solvent like LBA)[1]
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or a flask suitable for balloon hydrogenation)
-
Magnetic stirrer or mechanical agitator
-
System for evacuating and backfilling with gas
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully add the hydrogenation catalyst to the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to remove any air.
-
Substrate Addition: Dissolve the TMBQ in the chosen anhydrous solvent. Add the substrate solution to the reaction vessel containing the catalyst under the inert atmosphere.
-
Hydrogenation Setup: Seal the reaction vessel. If using a reactor, follow the manufacturer's instructions for pressurizing with hydrogen. If using a balloon, evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.
-
Reaction Execution:
-
Begin vigorous stirring or agitation to ensure the catalyst is suspended and there is good gas-liquid mixing.
-
Set the desired reaction temperature and hydrogen pressure.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots of the reaction mixture using techniques like TLC, GC, or HPLC.
-
-
Work-up:
-
Once the reaction is complete (TMBQ is consumed), stop the agitation and heating.
-
Carefully depressurize the reactor and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.
-
Wash the filter cake with a small amount of fresh solvent.
-
The resulting filtrate contains the TMHQ product, which can then be isolated by solvent evaporation and further purified if necessary.
-
Visualizations
Caption: Experimental workflow for the hydrogenation of TMBQ to TMHQ.
Caption: Troubleshooting decision tree for low TMBQ conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of the Hydrogen Pressure on Kinetics of the Canola Oil Hydrogenation on Industrial Nickel Catalyst [mdpi.com]
- 10. Effects of temperature and agitation rate on the formation of conjugated linoleic acids in soybean oil during hydrogenation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. EP0264823B1 - Process for preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
Minimizing byproduct formation in the sulfonation of 2,3,6-trimethylphenol
Welcome to the technical support center for the sulfonation of 2,3,6-trimethylphenol (B1330405). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of 2,3,6-trimethylphenol?
The primary and desired product of the monosulfonation of 2,3,6-trimethylphenol is 2,3,6-trimethylphenol-4-sulfonic acid . Due to the directing effects of the hydroxyl and methyl groups, and considering the steric hindrance, the sulfonation occurs at the para-position relative to the hydroxyl group.
Q2: What are the main byproducts to expect during the sulfonation of 2,3,6-trimethylphenol?
The primary byproducts in the sulfonation of 2,3,6-trimethylphenol are:
-
Disulfonated products: Further sulfonation of the desired monosulfonated product can occur, leading to the formation of 2,3,6-trimethylphenol-4,x-disulfonic acid. This is more likely at higher temperatures and with an excess of the sulfonating agent.
-
Diaryl sulfones: These byproducts have the general structure of two aryl groups linked by a sulfonyl group (Ar-SO₂-Ar). In this specific reaction, the formation of bis(4-hydroxy-2,5,6-trimethylphenyl) sulfone is a possibility. Sulfone formation is often promoted by higher temperatures.
-
Oxidation products: Phenols are susceptible to oxidation, especially at elevated temperatures in the presence of a strong oxidizing agent like concentrated sulfuric acid. This can lead to the formation of colored impurities.
Q3: How does reaction temperature influence byproduct formation?
Reaction temperature is a critical parameter. Generally:
-
Lower temperatures (e.g., room temperature to 50°C) favor the kinetic product and can help minimize the formation of thermodynamically more stable but undesired byproducts like diaryl sulfones and disulfonated products.
-
Higher temperatures (e.g., above 100°C) can increase the rate of side reactions. It has been noted that temperatures exceeding 130°C may lead to polysulfonation and decomposition of 2,3,6-trimethylphenol.[1]
Q4: What is the role of the sulfonating agent's concentration?
The concentration of the sulfonating agent, typically concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid), is crucial:
-
Concentrated sulfuric acid (95-98%) is generally sufficient for monosulfonation.
-
Oleum (containing free SO₃) is a much stronger sulfonating agent and significantly increases the risk of disulfonation. Its use should be carefully controlled if monosulfonation is the desired outcome.
-
Using a stoichiometric amount or a slight excess of the sulfonating agent is recommended to drive the reaction to completion while minimizing polysubstitution.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, desired product, and byproducts.[2][3][4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2,3,6-trimethylphenol-4-sulfonic acid | Incomplete reaction. | Increase the reaction time or slightly increase the reaction temperature (while staying below the decomposition temperature). Ensure efficient stirring. |
| Sub-optimal temperature. | For monosulfonation, maintain a controlled, moderate temperature. Avoid excessively low temperatures that may slow the reaction rate significantly. | |
| Insufficient sulfonating agent. | Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the sulfonating agent. | |
| Formation of significant amounts of disulfonated byproducts | Excess sulfonating agent. | Use a stoichiometric or near-stoichiometric amount of the sulfonating agent. |
| High reaction temperature. | Lower the reaction temperature. Temperatures above 130°C should be avoided.[1] | |
| Prolonged reaction time at high temperatures. | Reduce the reaction time once the starting material is consumed (as monitored by TLC or HPLC). | |
| Presence of colored impurities (dark reaction mixture) | Oxidation of the phenol (B47542). | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high temperatures. |
| Impurities in the starting material. | Use purified 2,3,6-trimethylphenol. | |
| Formation of diaryl sulfone byproducts | High reaction temperatures. | Maintain a lower reaction temperature throughout the addition and reaction period. |
| Difficulty in isolating the product | The product is highly soluble in the reaction medium. | After completion, the reaction mixture can be poured onto ice to precipitate the sulfonic acid. Alternatively, the sulfonic acid can be converted to a salt (e.g., sodium or potassium salt) which may have different solubility characteristics, facilitating isolation. |
Experimental Protocols
Adapted Laboratory Scale Sulfonation of 2,3,6-trimethylphenol
This protocol is adapted from general procedures for phenol sulfonation and specific information regarding 2,3,6-trimethylphenol. Researchers should optimize conditions based on their specific experimental setup and desired outcomes.
Materials:
-
2,3,6-trimethylphenol (1.0 eq)
-
Concentrated sulfuric acid (98%, 1.1 eq)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (optional)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a dropping funnel. If desired, set up the reaction under an inert atmosphere (nitrogen or argon).
-
Charging the reactor: Add 2,3,6-trimethylphenol to the round-bottom flask. If it is solid, it can be gently warmed to melt for easier handling.
-
Cooling: Place the flask in an ice bath and begin stirring to cool the 2,3,6-trimethylphenol to 0-5 °C.
-
Addition of sulfuric acid: Slowly add the concentrated sulfuric acid dropwise from the dropping funnel to the stirred 2,3,6-trimethylphenol. Maintain the temperature of the reaction mixture between 0-10°C during the addition. The addition is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm up to room temperature and continue stirring. The optimal reaction time can vary, so it is recommended to monitor the reaction by TLC or HPLC. A typical duration might be 2-4 hours.
-
Work-up: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 2,3,6-trimethylphenol-4-sulfonic acid may precipitate.
-
Isolation and Purification:
-
The precipitated solid can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent or by converting the sulfonic acid to a salt (e.g., by neutralization with NaOH or KOH) and recrystallizing the salt.
-
Selective hydrolysis can also be employed for purification if isomeric sulfonic acids are present. This involves heating the mixture in a strongly acidic solution, which hydrolyzes the 2,3,6-trimethylphenol sulfonic acid at a different rate than other isomers.[1]
-
Data Presentation
Table 1: Effect of Temperature on Product Distribution
| Temperature Range | Desired Product (Monosulfonation) | Disulfonation Byproduct | Diaryl Sulfone Byproduct |
| 0 - 25 °C | Favored | Minimized | Minimized |
| 25 - 100 °C | Generally good yields | Increased formation | Increased formation |
| > 100 °C | Decreased yield due to side reactions | Significant formation | Significant formation |
| > 130 °C | Decomposition and polysulfonation likely[1] | High | High |
Table 2: Effect of Sulfuric Acid Concentration on Product Distribution
| Sulfonating Agent | Desired Product (Monosulfonation) | Disulfonation Byproduct |
| Conc. H₂SO₄ (98%), ~1.1 eq | Optimal | Low |
| Conc. H₂SO₄ (98%), large excess | Lower selectivity | High |
| Oleum (fuming H₂SO₄) | Lower selectivity | Very High |
Visualizations
Reaction Pathway and Side Reactions
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. CN102976902B - Process for synthesizing 2,3,6-trimethylphenol by 4-tert-butylphenol - Google Patents [patents.google.com]
- 4. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Challenges in scaling up trimethylhydroquinone production from lab to pilot plant
Welcome to the technical support center for the seamless transition of Trimethylhydroquinone (TMHQ) production from laboratory to pilot plant scale. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical phase.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up TMHQ synthesis from a lab to a pilot plant?
A1: Scaling up any chemical synthesis presents a unique set of challenges, and TMHQ production is no exception. The primary issues generally fall into the following categories:
-
Heat Management: Exothermic reactions that are easily controlled in small flasks can lead to dangerous temperature spikes in larger reactors. Inadequate heat removal can result in side reactions, product degradation, and safety hazards.
-
Mixing and Mass Transfer: Achieving uniform mixing in a large reactor is more complex than in a lab setting. Poor mixing can lead to localized "hot spots," uneven reactant distribution, and consequently, lower yields and purity. Mass transfer limitations, especially in multi-phase reactions (e.g., gas-liquid hydrogenation), can become the rate-limiting step at a larger scale.[1]
-
Raw Material Sourcing and Quality: The quality and consistency of raw materials can vary between suppliers and batches, which may not be apparent at the lab scale but can significantly impact the process at the pilot scale.
-
Process Control and Automation: Manual control that is feasible in the lab is often impractical and unsafe in a pilot plant. Implementing robust process control systems to monitor and adjust parameters like temperature, pressure, and pH in real-time is crucial.[2]
-
Safety: The potential hazards associated with the process are magnified at a larger scale. A thorough hazard and operability (HAZOP) study is essential to identify and mitigate risks.[2]
-
Downstream Processing and Purification: Purification methods that are effective in the lab, such as column chromatography, may not be economically viable or scalable for a pilot plant. Developing a robust and scalable purification strategy is a key challenge.[3][4][5]
Q2: Which synthesis route for TMHQ is most suitable for pilot-scale production?
A2: Several synthesis routes for TMHQ have been developed, with the most common starting materials being 2,3,6-trimethylphenol (B1330405) (TMP) and 1,2,4-trimethylbenzene (B165218) (pseudocumene). The choice of route for pilot-scale production depends on factors like raw material cost and availability, reaction conditions, catalyst cost and recyclability, and waste stream management.
The oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-p-benzoquinone (TMBQ) followed by hydrogenation to TMHQ is a widely used industrial method.[6] Another approach involves the direct hydroxylation of 2,3,6-trimethylphenol.[7] A process starting from mesitylene (B46885) via electrochemical oxidation has also been reported.[7]
Q3: What are the key safety precautions to consider when handling TMHQ and its precursors at a pilot scale?
A3: Safety is paramount in a pilot plant setting. For TMHQ production, consider the following:
-
Material Hazards: TMHQ can cause skin and eye irritation.[3][8] Precursors and solvents may have their own specific hazards. Always consult the Safety Data Sheets (SDS) for all chemicals used.
-
Reaction Hazards: The oxidation step is often exothermic and requires careful temperature control to prevent runaway reactions. Hydrogenation steps involve flammable hydrogen gas and require appropriate handling and reactor design to prevent leaks and explosions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and lab coats, is mandatory. For handling dusty materials or volatile solvents, respiratory protection may be necessary.[8]
-
Engineering Controls: The pilot plant should be well-ventilated. Reactions should be conducted in appropriate reactors with pressure relief systems.
-
Emergency Procedures: Ensure that all personnel are trained on emergency procedures, including spill response and emergency shutdown of the reactor.
Troubleshooting Guides
Problem: Low Yield of TMHQ in the Pilot Plant Compared to Lab Scale
| Potential Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | - Monitor the reactor temperature profile closely. Use a jacketed reactor with an efficient heat transfer fluid. - Consider adding reactants portion-wise to control the exotherm. - Re-evaluate the heat transfer calculations for the larger reactor volume. |
| Poor Mixing | - Optimize the agitator speed and design for the pilot reactor. - Use baffles in the reactor to improve mixing efficiency. - For multi-phase reactions, ensure adequate dispersion of the phases. |
| Catalyst Deactivation | - Ensure the catalyst is not being poisoned by impurities in the raw materials. - For heterogeneous catalysts, check for physical degradation or fouling. - Evaluate the catalyst loading and consider if it needs to be adjusted for the larger scale. |
| Side Reactions | - Analyze the crude product mixture to identify major byproducts. - Adjust reaction parameters (temperature, pressure, reaction time) to minimize side reactions. One common byproduct can be dimerized compounds.[9] |
Problem: Difficulty in Isolating Pure TMHQ
| Potential Cause | Troubleshooting Steps |
| Ineffective Crystallization | - Optimize the crystallization solvent system and cooling profile for the larger volume. - Seeding the solution with a small amount of pure TMHQ crystals can aid in crystallization. |
| Presence of Impurities | - Identify the impurities using analytical techniques like HPLC or GC-MS. - If impurities are colored, discoloration may occur due to air oxidation which can be addressed by adding alkali metal borohydrides.[10] - Consider an additional purification step, such as a wash with a suitable solvent or recrystallization. |
| Product Isolation Issues | - Ensure the filtration equipment is appropriately sized for the pilot scale batch. - Check for losses during product transfer and handling. |
Experimental Protocols
Key Experiment: Synthesis of TMHQ from 2,3,6-Trimethylphenol (Two-Step Process)
This protocol is a generalized representation based on common industrial practices. Specific conditions may vary.
Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-p-benzoquinone (TMBQ)
-
Reactor Setup: Charge a jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, condenser, and temperature and pressure probes with 2,3,6-trimethylphenol and a suitable solvent (e.g., a secondary aliphatic alcohol and water).[6]
-
Catalyst Addition: Add the copper(II) halide catalyst.[6]
-
Reaction: Pressurize the reactor with oxygen or an oxygen-containing gas. Heat the mixture to the desired temperature (e.g., 60-80°C) and stir vigorously. Monitor the reaction progress by analyzing samples for the disappearance of the starting material and the formation of TMBQ using HPLC.
-
Work-up: After the reaction is complete, cool the mixture and separate the organic phase. The catalyst can often be recovered from the aqueous phase.
Step 2: Hydrogenation of TMBQ to TMHQ
-
Reactor Setup: In a hydrogenation reactor, dissolve the TMBQ from Step 1 in a suitable solvent (e.g., isobutyl acetate).[11]
-
Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[11][12]
-
Hydrogenation: Purge the reactor with nitrogen and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa) and heat to the reaction temperature (e.g., 50°C).[11] Maintain vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen and by analyzing samples via HPLC.
-
Work-up and Purification: Once the reaction is complete, cool the reactor and filter to remove the catalyst. The TMHQ can then be isolated by crystallization from the solvent, followed by filtration and drying.
Visualizations
Caption: Synthesis of TMHQ from 2,3,6-Trimethylphenol.
Caption: Troubleshooting workflow for low TMHQ yield.
References
- 1. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US6211418B1 - Method for producing this compound - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. CN118184489B - Method for preparing this compound by using this compound synthesis byproducts - Google Patents [patents.google.com]
- 10. US4147625A - Method for clarifying discolored this compound solutions - Google Patents [patents.google.com]
- 11. CN102898282B - Preparation method of trimethyl hydroquinone - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trimethylhydroquinone (TMHQ)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude trimethylhydroquinone (TMHQ) product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of TMHQ.
Problem 1: The TMHQ product is discolored (e.g., reddish-brown, orange-brown, or tan).
-
Possible Cause: The primary cause of discoloration is the presence of 2,3,5-trimethylbenzoquinone (TMQ), which forms from the oxidation of TMHQ in the presence of air.[1] This colored impurity can form a complex with TMHQ, leading to the observed discoloration.[1]
-
Solution 1: Chemical Reduction:
-
Treat the discolored TMHQ solution with a small amount of an alkali metal borohydride (B1222165), such as sodium borohydride. This will reduce the TMQ back to the colorless TMHQ.
-
The resulting boron-containing byproducts are water-soluble and can be removed by washing the organic solution with water in the substantial absence of oxygen.[1]
-
-
Solution 2: Recrystallization:
-
Recrystallization from a suitable solvent can effectively remove colored impurities. It is recommended to perform the recrystallization under an inert atmosphere (e.g., nitrogen) to prevent further oxidation.[2]
-
Problem 2: The purity of the TMHQ product is low, even after recrystallization.
-
Possible Cause:
-
Inappropriate solvent choice: The chosen recrystallization solvent may not have the ideal solubility properties for TMHQ and the impurities.
-
Trapped impurities: Rapid cooling during recrystallization can lead to the trapping of impurities within the TMHQ crystals.[3]
-
Presence of synthesis byproducts: The crude product may contain significant amounts of byproducts from the synthesis process, such as dimerized compounds or unreacted starting materials.[4][5]
-
-
Solution:
-
Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures to optimize the purification.
-
Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of purer crystals.
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.[6]
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a column chromatography or a chemical wash, before recrystallization.
-
Problem 3: The final TMHQ product has a low melting point.
-
Possible Cause: The presence of impurities lowers the melting point of a crystalline solid. Residual solvents can also have this effect.
-
Solution:
-
Further Purification: The product requires additional purification steps as outlined in "Problem 2".
-
Thorough Drying: Ensure the purified TMHQ is thoroughly dried under vacuum to remove any residual solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most frequently encountered impurity is 2,3,5-trimethylbenzoquinone (TMQ), which arises from the oxidation of TMHQ.[1] Other potential impurities depend on the synthetic route and can include unreacted starting materials (e.g., 1,2,4-trimethylbenzene (B165218) or 2,3,6-trimethylphenol), byproducts from side reactions (such as dimerized compounds), and residual solvents used in the synthesis or workup (e.g., toluene, ethyl acetate).[4][5][7]
Q2: What is the recommended method for purifying crude TMHQ?
A2: Recrystallization is a highly effective and commonly used method for purifying TMHQ.[3][6][8] For discolored products, a chemical reduction with sodium borohydride followed by a water wash can be performed before recrystallization.[1]
Q3: Which solvents are suitable for the recrystallization of TMHQ?
A3: Several solvents can be used for the recrystallization of TMHQ. The choice of solvent will depend on the specific impurities present. Commonly cited solvents include water (under anaerobic conditions), toluene, benzene, hexane, and methyl isobutyl ketone.[1][2][5]
Q4: How can I prevent the oxidation of TMHQ during purification and storage?
A4: To prevent oxidation, it is crucial to handle TMHQ under an inert atmosphere, such as nitrogen or argon, especially at elevated temperatures.[1] Store the purified, dry product in a tightly sealed container in a cool, dark, and dry place.[9][10]
Q5: What are the key physical properties of pure TMHQ?
A5: The table below summarizes the key physical properties of pure this compound.
| Property | Value |
| Appearance | Off-white, tan, or orange powder/crystalline solid[2][7][9] |
| Melting Point | 169-172 °C[7] |
| Boiling Point | 295 °C[2] |
| Solubility in Water | 2 g/L (at 20 °C)[9] |
| Solubility in Organic Solvents | Soluble in methanol (B129727) and ethyl acetate; insoluble in petroleum ether.[9][11] |
Experimental Protocols
Protocol 1: Purification of Discolored TMHQ by Chemical Reduction and Water Wash
-
Dissolution: Dissolve the discolored crude TMHQ in a suitable organic solvent (e.g., a mixture containing dimethylformamide) in a reaction vessel.
-
Inert Atmosphere: Purge the vessel with nitrogen gas to remove any air.
-
Reduction: While stirring, add a small, effective amount of sodium borohydride to the solution. The discoloration should fade within a few minutes.[1]
-
Water Wash: Once the solution is colorless, add deoxygenated water and stir to extract the boron-containing byproducts.
-
Phase Separation: Separate the organic layer from the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified TMHQ.
Protocol 2: Purification of TMHQ by Recrystallization
-
Solvent Selection: Choose a suitable solvent for recrystallization (e.g., toluene, water).
-
Dissolution: In a flask equipped with a reflux condenser, add the crude TMHQ and the minimum amount of the chosen solvent to dissolve the solid at an elevated temperature.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Visualizations
Caption: Troubleshooting workflow for TMHQ purification.
Caption: General purification process for crude TMHQ.
References
- 1. US4147625A - Method for clarifying discolored this compound solutions - Google Patents [patents.google.com]
- 2. This compound | 700-13-0 [chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. CN118184489B - Method for preparing this compound by using this compound synthesis byproducts - Google Patents [patents.google.com]
- 5. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]
- 6. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 7. nbinno.com [nbinno.com]
- 8. mt.com [mt.com]
- 9. 2, 3, 5-Trimethyl Hydroquinone (TMHQ) CAS 700-13-0 [hsppharma.com]
- 10. This compound Has A Promising Market - Company News - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 11. 2,3,5-Trimethylhydroquinone CAS 700-13-0 - Buy TMHQ, this compound, 2 3 5-trimethylbenzene-1 4-diol Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]
Validation & Comparative
A Comparative In Vitro Analysis of Trimethylhydroquinone and Hydroquinone as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antioxidant properties of Trimethylhydroquinone (TMHQ) and its parent compound, hydroquinone (B1673460). By examining their performance in various antioxidant assays and elucidating their mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions in the context of drug development and scientific research.
Executive Summary
Hydroquinone is a well-established antioxidant that acts through direct scavenging of free radicals. This compound (TMHQ), a methylated derivative of hydroquinone, also exhibits antioxidant properties, but its mechanism of action extends beyond direct radical scavenging to include the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This guide presents available quantitative data from in vitro assays, details the experimental protocols for these assays, and provides visual representations of the compounds' antioxidant mechanisms and experimental workflows.
Quantitative Data Summary
Direct comparative studies providing IC50 values for both this compound and hydroquinone across multiple standardized antioxidant assays are limited in the publicly available literature. However, a study by Nakanishi et al. (2016) provides a direct comparison of their reaction rates with the DPPH radical, offering a quantitative measure of their radical-scavenging efficacy.
Table 1: Comparison of DPPH Radical Scavenging Activity
| Compound | Second-Order Rate Constant (k) in EtOH-H₂O (9:1 v/v) [M⁻¹s⁻¹] | Reference |
| Hydroquinone | Data not explicitly provided in the abstract, but used as a baseline for comparison | [1] |
| This compound | Significantly higher than hydroquinone (inferred from the trend of increasing k with methylation) | [1] |
Note: The study by Nakanishi et al. demonstrated that the second-order rate constants (k) for the DPPH radical-scavenging reaction of hydroquinones increased with the increasing number of methyl substituents. While the exact value for hydroquinone is not in the abstract, the trend clearly indicates that TMHQ is a more potent direct scavenger of the DPPH radical than hydroquinone.
Table 2: Reported IC50 Values for Hydroquinone in Radical Scavenging Assays
| Assay | IC50 Value (µM) | Reference |
| DPPH | 17.44 | [2] |
| ABTS | 4.57 | [2] |
Note: The IC50 values for hydroquinone can vary between studies due to differences in experimental conditions. The values presented here are from a single study for consistency.
Mechanisms of Antioxidant Action
The antioxidant activities of hydroquinone and this compound are rooted in different, though related, mechanisms.
Hydroquinone: The antioxidant action of hydroquinone is primarily attributed to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. This process transforms the hydroquinone into a more stable semiquinone radical, and subsequently to a quinone.
This compound (TMHQ): While TMHQ also possesses direct radical scavenging capabilities, a significant aspect of its antioxidant effect, particularly in a cellular context, is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, TMHQ enhances the cell's intrinsic antioxidant defenses.
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, which results in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Preparation of Test Samples: The test compounds (this compound, hydroquinone) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: The test compounds and a positive control are prepared in various concentrations.
-
Reaction: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.
-
Preparation of Test Samples: The test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared in a range of concentrations.
-
Reaction: A small volume of the test sample is mixed with a larger volume of the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored product is measured at a specific wavelength (typically 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using a known concentration of a reference compound (e.g., FeSO₄ or Trolox). The results are often expressed as Trolox equivalents.
Experimental Workflow Diagrams
Conclusion
Both this compound and hydroquinone demonstrate significant antioxidant potential in vitro. The available data suggests that this compound is a more potent direct radical scavenger than hydroquinone, as indicated by the trend in reaction rates with the DPPH radical. Furthermore, TMHQ possesses a dual mechanism of action, not only directly neutralizing free radicals but also enhancing the endogenous antioxidant capacity of cells through the activation of the Nrf2 signaling pathway. This latter characteristic suggests that TMHQ may offer a more sustained and comprehensive antioxidant effect in a biological system compared to the direct, stoichiometric scavenging action of hydroquinone. For researchers and drug development professionals, the choice between these two compounds would depend on the specific application, with TMHQ presenting a particularly interesting profile for conditions where bolstering cellular resilience to oxidative stress is a key therapeutic goal. Further direct comparative studies using a battery of standardized antioxidant assays are warranted to provide a more complete quantitative picture of their relative potencies.
References
A Comparative Analysis of Chemical vs. Enzymatic Synthesis of Trimethylhydroquinone (TMHQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylhydroquinone (TMHQ), a key intermediate in the synthesis of Vitamin E, is produced through various chemical and, more recently, enzymatic routes. The choice of synthesis pathway has significant implications for yield, purity, cost, and environmental impact. This guide provides a detailed comparative analysis of the prevailing chemical and emerging enzymatic methods for TMHQ synthesis, supported by available experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for representative chemical and enzymatic synthesis routes of TMHQ. It is important to note that a direct, one-to-one comparison is challenging due to the variety of starting materials and reaction conditions reported in the literature. The data presented here is compiled from various sources to provide a general overview.
| Parameter | Chemical Synthesis (from 2,3,6-Trimethylphenol) | Enzymatic Synthesis (Whole-Cell Biocatalysis from 2,3,6-Trimethylphenol) |
| Starting Material | 2,3,6-Trimethylphenol (B1330405) (TMP) | 2,3,6-Trimethylphenol (TMP) |
| Key Transformation | Oxidation of TMP to 2,3,5-Trimethyl-p-benzoquinone (TMQ) followed by reduction to TMHQ. | Direct hydroxylation of TMP to TMHQ using a monooxygenase system. |
| Typical Yield | High (e.g., ~90% for the oxidation step to TMQ)[1]. Overall yield is dependent on the efficiency of the subsequent reduction step. | Data often reported as fold-increase in production. A 5.29-fold improvement in TMHQ production has been achieved through enzyme and strain engineering[2]. |
| Product Purity | High purity can be achieved through crystallization and other purification methods. | High, due to the high specificity of the enzyme. |
| Reaction Temperature | Elevated temperatures are often required for the chemical oxidation step. | Mild (e.g., ambient temperature). |
| Reaction Pressure | Can range from atmospheric to elevated pressures. | Atmospheric pressure. |
| Reaction Time | The chemical oxidation can be rapid, for instance, 78.5 seconds in a continuous-flow microreactor[1]. Traditional batch processes may take several hours. | Typically longer reaction times are required for biocatalytic processes. |
| Catalyst | Metal-based catalysts (e.g., copper complexes) or other chemical oxidants. | Whole-cell biocatalyst expressing a monooxygenase (e.g., MpdAB)[2]. |
| Solvents | Often requires organic solvents. | Typically performed in aqueous media. |
| Environmental Impact | Can generate significant solvent waste and byproducts, and may involve the use of hazardous materials. The synthetic route from petrochemical feedstocks generates greenhouse gas emissions[3]. | Generally considered more environmentally friendly, with less waste generation and use of milder, aqueous conditions[3]. |
Experimental Protocols
Chemical Synthesis: Oxidation of 2,3,6-Trimethylphenol (TMP) to 2,3,5-Trimethyl-p-benzoquinone (TMQ)
This protocol is based on a continuous-flow microreactor synthesis, which offers high efficiency.
Materials:
-
2,3,6-Trimethylphenol (TMP)
-
High-velocity air (as oxidant)
-
Catalyst (as specified in the referenced study)
-
Solvent (as specified in the referenced study)
-
Continuous-flow microreactor setup
Procedure:
-
Prepare a solution of 2,3,6-trimethylphenol in the chosen solvent.
-
Set up the continuous-flow microreactor system.
-
Introduce the TMP solution and high-velocity air into the microreactor at the optimized flow rates.
-
Maintain the reaction at the optimal temperature and pressure as determined by the specific experimental setup.
-
The reaction is carried out for a short residence time (e.g., 78.5 seconds) within the microreactor[1].
-
Collect the product stream containing 2,3,5-trimethyl-p-benzoquinone.
-
The TMQ is then subjected to a subsequent reduction step (e.g., catalytic hydrogenation) to yield TMHQ.
-
Purify the final TMHQ product, typically by crystallization.
Enzymatic Synthesis: Whole-Cell Biocatalysis of 2,3,6-Trimethylphenol (TMP) to TMHQ
This protocol describes a whole-cell biocatalytic approach using a genetically engineered microorganism.
Materials:
-
Engineered microbial strain expressing the monooxygenase system MpdAB (e.g., E. coli)[2].
-
Growth medium for the microorganism.
-
Inducer for protein expression (if required).
-
2,3,6-Trimethylphenol (TMP) solution.
-
Bioreactor or shake flask setup.
Procedure:
-
Cultivate the engineered microbial strain in a suitable growth medium until a desired cell density is reached.
-
If the enzyme expression is inducible, add the appropriate inducer to the culture and continue cultivation to allow for enzyme production.
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer to the desired cell concentration.
-
Add the 2,3,6-trimethylphenol substrate to the cell suspension in a bioreactor or shake flask.
-
Incubate the reaction mixture under optimized conditions of temperature, pH, and agitation.
-
Monitor the conversion of TMP to TMHQ over time using analytical techniques such as HPLC.
-
After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the TMHQ from the supernatant and purify it using appropriate chromatographic or crystallization techniques.
Mandatory Visualization
Chemical Synthesis Pathway of TMHQ from 2,3,6-Trimethylphenol
References
- 1. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Improved Whole-Cell Biocatalyst for the Synthesis of Vitamin E Precursor 2,3,5-Trimethylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]
A Comparative Guide to GC-MS Analysis for the Validation of Trimethylhydroquinone Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for the validation of Trimethylhydroquinone (TMHQ) synthesis products. This compound (C₉H₁₂O₂) is a critical intermediate, primarily in the industrial manufacturing of synthetic Vitamin E, and is also used in the production of dyes, antioxidants, and pharmaceuticals.[1][2][3][4] Given its application in food, supplements, and medicine, rigorous quality control and purity validation of the synthesized product are paramount.[2][5]
This document details the experimental protocols for GC-MS analysis, presents comparative data against High-Performance Liquid Chromatography (HPLC), and includes workflow diagrams to illustrate the validation process.
Comparative Analysis of Validation Methods: GC-MS vs. HPLC
The validation of TMHQ purity and the identification of synthesis-related impurities are crucial steps. The two most prominent analytical techniques for this purpose are GC-MS and HPLC. The choice between them depends on the specific analytical requirements, such as the need for volatile compound analysis, sensitivity, and the nature of potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is exceptionally well-suited for separating and identifying volatile and semi-volatile compounds.[6][7] In the context of TMHQ synthesis, GC-MS is effective for quantifying the final product and identifying byproducts or unreacted starting materials.[5][8] Its high sensitivity allows for detection in the parts-per-billion (ppb) range, and the mass spectrometer provides detailed molecular information, enabling precise compound identification.[6][9]
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to separate components of a mixture.[7][10] A key advantage of HPLC is its applicability to a broader range of compounds, including non-volatile and thermally unstable substances, which might degrade under the high temperatures used in GC.[6][7][9] HPLC is frequently employed for the purity analysis of TMHQ and can be coupled with various detectors, though it may offer less specific compound identification than MS unless an LC-MS system is used.[9][11][12]
The following table summarizes the key performance characteristics of each method for TMHQ analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates compounds based on volatility and their mass-to-charge ratio after ionization.[6][7] | Separates compounds based on their interaction with a liquid mobile phase and solid stationary phase (e.g., polarity).[7][10] |
| Sample Requirements | Sample must be volatile and thermally stable.[7][9] | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[6][7] |
| Sensitivity | Very high, often in the parts-per-billion (ppb) range.[6] | High, typically in the parts-per-million (ppm) to ppb range, depending on the detector.[6] |
| Specificity | High; provides detailed mass spectra for confident compound identification and structural elucidation.[6][9] | Dependent on the detector. UV-Vis provides less specific data than a mass spectrometer (LC-MS).[9] |
| Sample Preparation | May require derivatization for polar compounds to increase volatility, though TMHQ is generally suitable for direct analysis.[6] | Often involves simple dissolution in the mobile phase.[6] |
| Analysis Time | Generally provides quicker analysis times for volatile compounds.[6] | Can be slower, but method development is flexible.[6] |
| Common Application | Ideal for identifying and quantifying volatile impurities, byproducts, and residual solvents from the synthesis process.[8][9] | Excellent for routine purity assays and quantifying non-volatile or thermally sensitive compounds.[11][12] |
Experimental Protocols & Visualizations
Detailed methodologies and workflows are essential for reproducible and accurate validation of TMHQ synthesis products.
Logical Flow for Method Selection
The decision to use GC-MS or HPLC is primarily driven by the properties of the analytes of interest within the TMHQ sample.
Caption: Decision tree for selecting an analytical method for TMHQ.
Standard GC-MS Experimental Workflow
The following diagram illustrates the typical workflow for validating a TMHQ synthesis product using GC-MS.
Caption: Workflow for the GC-MS validation of TMHQ products.
Detailed GC-MS Protocol for TMHQ Analysis
This protocol provides a standard methodology for the quantitative analysis of TMHQ and the identification of related impurities.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the TMHQ synthesis product into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as ethyl acetate (B1210297) or methanol.[2][5]
-
Vortex the solution until the sample is fully dissolved.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
For quantitative analysis, prepare a series of calibration standards of pure TMHQ in the same solvent.
2. Instrumentation and Conditions
The following parameters are recommended for a standard GC-MS system (e.g., Agilent 8890 GC coupled with a 7000D MS).[13]
-
Gas Chromatograph (GC) Parameters:
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[13]
-
Inlet: Split/Splitless
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40 - 400 amu
-
Solvent Delay: 3 minutes
-
3. Data Analysis
-
Identification: The TMHQ peak is identified by its specific retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The molecular ion (M+) for TMHQ is expected at m/z 152.
-
Quantification: The purity of the TMHQ product is calculated by determining its peak area relative to the total peak area of all components in the chromatogram (area percent method). For more precise quantification, an internal or external standard calibration curve should be used.
-
Impurity Analysis: Peaks other than TMHQ are considered impurities. They can be tentatively identified by matching their mass spectra against the NIST library to understand the byproduct profile of the synthesis reaction.
References
- 1. This compound Market Size, Share | Industry Forecast, 2028 [alliedmarketresearch.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Market Size, Share, Growth & Price, 2032 [zionmarketresearch.com]
- 4. This compound | 700-13-0 [chemicalbook.com]
- 5. US4147625A - Method for clarifying discolored this compound solutions - Google Patents [patents.google.com]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. US6211418B1 - Method for producing this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. gentechscientific.com [gentechscientific.com]
- 11. aidic.it [aidic.it]
- 12. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
Unlocking the Potential of Novel Trimethylhydroquinone Derivatives: A Comparative Guide to Antioxidant Capacity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of novel trimethylhydroquinone (TMHQ) derivatives against established alternatives, supported by experimental data and detailed methodologies. As oxidative stress is a key factor in a multitude of pathological conditions, the identification of potent antioxidant compounds is of paramount importance in the development of new therapeutic agents.
Hydroquinone derivatives are recognized for their antioxidant properties, and recent advancements have led to the synthesis of novel this compound compounds with potentially enhanced efficacy. This guide delves into the validation of their antioxidant capacity through widely accepted in vitro assays and explores the underlying cellular mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in a given assay. A lower IC50 value is indicative of a higher antioxidant potency. The following table summarizes the antioxidant activity of a novel TMHQ derivative in comparison to the well-established antioxidant standard, Trolox, a water-soluble analog of vitamin E.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| TMHQ Derivative 9c | Anti-lipid Peroxidation | 0.53 | - | - |
| TMHQ Derivative 9c | 5-Lipoxygenase Inhibition | 0.35 | - | - |
| Trolox | DPPH Radical Scavenging | Varies (typically 5-50) | - | - |
Foundational Mechanisms of Antioxidant Action
At the cellular level, the antioxidant response is a complex process involving multiple signaling pathways. One of the most critical is the Keap1-Nrf2-ARE pathway, which regulates the expression of a wide array of antioxidant and detoxification genes.[4][[“]][6]
Under normal physiological conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[6] However, in the presence of oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of numerous protective genes, including those encoding for antioxidant enzymes.[4][7]
Experimental Validation Workflow
The validation of the antioxidant capacity of novel compounds follows a structured workflow, beginning with in vitro chemical assays and progressing to more biologically relevant cell-based assays.
Detailed Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for commonly employed assays.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color that can be measured spectrophotometrically.
Reagents:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in distilled water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM in 40 mM HCl): Dissolve 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM hydrochloric acid.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8][9]
-
Standard: Ferrous sulfate (B86663) (FeSO₄) or Trolox.
Procedure:
-
Prepare a standard curve using various concentrations of the chosen standard.
-
Add 20 µL of the sample or standard to a microplate well.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[8]
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve and is often expressed as µM Fe(II) equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[10][11][12]
Materials:
-
Adherent cells (e.g., HepG2)
-
96-well black, clear-bottom cell culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Free radical initiator (e.g., AAPH)
-
Quercetin (B1663063) (as a standard)
Procedure:
-
Seed the cells in the 96-well plate and culture until they reach confluence.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with the DCFH-DA probe solution and incubate.
-
Add the test compound or quercetin standard at various concentrations and incubate.
-
Wash the cells to remove the excess probe and compound.
-
Add the free radical initiator to induce oxidative stress.
-
Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.
-
The antioxidant capacity is calculated based on the area under the curve and is often expressed as Quercetin Equivalents (QE).[13]
Logical Framework for Validation
The validation process for a novel antioxidant involves a logical progression from demonstrating its chemical scavenging ability to confirming its protective effects in a biological system.
References
- 1. Synthesis of this compound derivatives as anti-allergic agents with anti-oxidative actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 5. consensus.app [consensus.app]
- 6. The Nrf2/Keap1/ARE Pathway and Oxidative Stress as a Therapeutic Target in Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. mdpi.com [mdpi.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Anti-Inflammatory Properties of Tert-Methylhydroquinone (TMHQ) and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Tert-Methylhydroquinone (TMHQ), also known as tert-butylhydroquinone (B1681946) (tBHQ), and its analogues. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Executive Summary
Tert-Methylhydroquinone (TMHQ) is a synthetic antioxidant known for its potent anti-inflammatory effects. Its mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. Activation of Nrf2 by TMHQ leads to the downstream suppression of pro-inflammatory mediators. This guide delves into the comparative efficacy of TMHQ and its structural analogues, highlighting key differences in their ability to modulate inflammatory responses. The presented data is intended to inform structure-activity relationship (SAR) studies and guide the development of novel anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activities of TMHQ and several of its analogues. The data has been compiled from various studies and is presented to facilitate a direct comparison of their potency. It is important to note that experimental conditions may vary between studies.
| Compound | Assay | Cell Line | IC50 (µM) or Inhibition % at a given concentration | Reference |
| TMHQ (tBHQ) | Nitric Oxide (NO) Production | RAW 264.7 | ~15 µM (IC50) | [1] |
| Prostaglandin (B15479496) E2 (PGE2) Production | RAW 264.7 | Significant inhibition at 30 µM | [2] | |
| TNF-α Production | RAW 264.7 | Significant inhibition at 5 µM | [3] | |
| IL-6 Production | RAW 264.7 | Significant inhibition at 5 µM | [3] | |
| IL-1β Production | RAW 264.7 | Significant inhibition at 5 µM | [3] | |
| JS-III-49 | Nitric Oxide (NO) Production | RAW 264.7 | Potent inhibition at concentrations lower than L-NAME | [2] |
| (Hydroquinone Derivative) | Prostaglandin E2 (PGE2) Production | RAW 264.7 | Dose-dependent inhibition | [2] |
| Penchinone A | Nitric Oxide (NO) Production | RAW 264.7 | Stronger inhibition than dexamethasone | [4] |
| (Analogue) | TNF-α Production | RAW 264.7 | Stronger inhibition than dexamethasone | [4] |
| IL-6 Production | RAW 264.7 | Stronger inhibition than dexamethasone | [4] | |
| Penchinone A Derivative (8e) | Nitric Oxide (NO) Production | RAW 264.7 | Stronger inhibition than dexamethasone | [4] |
| TNF-α Production | RAW 264.7 | Stronger inhibition than dexamethasone | [4] | |
| IL-6 Production | RAW 264.7 | Stronger inhibition than dexamethasone | [4] | |
| Penchinone A Derivative (8f) | Nitric Oxide (NO) Production | RAW 264.7 | Stronger inhibition than dexamethasone | [4] |
| TNF-α Production | RAW 246.7 | Stronger inhibition than dexamethasone | [4] | |
| IL-6 Production | RAW 264.7 | Stronger inhibition than dexamethasone | [4] |
Key Signaling Pathways
The anti-inflammatory effects of TMHQ and its analogues are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response. The following diagrams illustrate these pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to ensure reproducibility and facilitate the design of future comparative studies.
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (TMHQ or its analogues).
-
After a 1-hour pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
A vehicle control (e.g., DMSO) and a positive control (a known inhibitor of NO production) are included.
3. Measurement of Nitrite (B80452) Concentration:
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of cell supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The absorbance at 540 nm is measured using a microplate reader.
-
The amount of nitrite is determined using a sodium nitrite standard curve.
4. Data Analysis:
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
1. Plate Coating:
-
96-well microplates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α antibody) overnight at 4°C.
2. Blocking:
-
The plates are washed and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
3. Sample and Standard Incubation:
-
After washing, cell culture supernatants (collected from the NO production assay or a similar experiment) and a series of known concentrations of the recombinant cytokine standard are added to the wells.
-
The plate is incubated for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
The plates are washed again, and a biotinylated detection antibody specific for the cytokine is added to each well.
-
The plate is incubated for 1-2 hours at room temperature.
5. Streptavidin-HRP Incubation:
-
Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 20-30 minutes at room temperature.
6. Substrate Addition and Measurement:
-
After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.
-
The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
The absorbance is measured at 450 nm using a microplate reader.
7. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the cytokine standards.
-
The concentration of the cytokine in the samples is determined by interpolating their absorbance values from the standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory process.
1. Cell Lysis and Protein Quantification:
-
RAW 264.7 cells are treated with test compounds and/or LPS as described previously.
-
After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the cell lysates is determined using a BCA protein assay kit.[5]
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[5][6]
3. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).[6]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression levels of iNOS and COX-2 are normalized to the loading control.
Conclusion
This guide provides a comparative overview of the anti-inflammatory properties of TMHQ and its analogues. The presented data and experimental protocols offer a foundation for researchers to further explore the structure-activity relationships of this class of compounds. The potent anti-inflammatory effects of TMHQ and some of its analogues, particularly their ability to modulate the Nrf2 and NF-κB signaling pathways, highlight their potential as lead compounds for the development of novel therapeutics for inflammatory diseases. Further research is warranted to synthesize and evaluate a broader range of TMHQ analogues to identify candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for inhibition of prostaglandin cyclooxygenase by phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Anti-inflammatory Evaluation of Penchinone A and Its Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 6. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
A Comparative Guide to Trimethylhydroquinone (TMHQ) Synthesis: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Trimethylhydroquinone (TMHQ), a key intermediate in the synthesis of Vitamin E, is of significant industrial importance.[1] Traditional synthesis routes often involve hazardous reagents and generate substantial waste, prompting the development of more sustainable and environmentally friendly alternatives. This guide provides an objective comparison of various TMHQ synthesis routes, benchmarking them against the principles of green chemistry. The performance of each route is evaluated based on available experimental data, with a focus on metrics such as atom economy and the use of greener reagents.
Comparative Analysis of TMHQ Synthesis Routes
The selection of a synthetic route can significantly impact the environmental footprint of TMHQ production. The following tables summarize the quantitative data for several prominent synthesis pathways, offering a comparative overview of their green chemistry credentials.
| Starting Material | Oxidizing Agent | Catalyst | Solvent(s) | Reported Yield | Reference |
| 2,3,6-Trimethylphenol (TMP) | Oxygen (O₂) | Cobalt Chelate Complex | Dimethylformamide (DMF), di-n-butyl ether | - | [2] |
| 1,2,4-Trimethylbenzene (B165218) | Hydrogen Peroxide (H₂O₂) | - | Formic Acid | 82.15% | [3] |
| 2,3,6-Trimethylphenol (TMP) | Hydrogen Peroxide (H₂O₂) | Horseradish Peroxidase (HRP) immobilized on magnetic nanoparticles | Water (pH 6.5 buffer) | High selectivity | [1] |
| p-Xylene (B151628) | - | - | - | - | [4] |
| 2,6-Dimethylphenol | Oxygen (O₂) | Copper-based or Cobalt complex | Organic Solvent | Overall yield 25-35% | [5] |
Green Chemistry Metrics: A Comparative Overview
Green chemistry metrics provide a quantitative framework for assessing the environmental performance of chemical processes. Atom economy and E-factor are two of the most widely used indicators.
-
Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient process with less waste generation at a molecular level.
-
E-Factor (Environmental Factor) is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.
| Synthesis Route | Ideal Atom Economy (%) | E-Factor (Environmental Factor) | Green Chemistry Considerations |
| From 2,3,6-Trimethylphenol (Oxidation & Reduction) | ~89.4% | Data not available; likely high due to solvent and catalyst usage. | Utilizes O₂ as an oxidant. However, the use of organic solvents like DMF and multi-step catalyst and solvent separation processes can increase waste. |
| From 1,2,4-Trimethylbenzene (H₂O₂ Oxidation) | ~53.9% | Data not available; potentially lower than traditional routes if reagents are recycled. | Employs hydrogen peroxide, a greener oxidant that produces water as a byproduct. The patent mentions the potential for reagent recycling.[3] |
| Biocatalytic Route from 2,3,6-Trimethylphenol | ~89.4% | Potentially very low. | Utilizes an enzyme (HRP) in an aqueous medium under mild conditions (40°C, pH 6.5), avoiding harsh reagents and organic solvents.[1] The catalyst is reusable. |
| From p-Xylene | Lower than routes from substituted phenols due to multi-step nature. | Data not available; likely high due to multiple reaction steps. | A multi-step process that can involve nitration, reduction, and other reactions with poor atom economy. |
| From 2,6-Dimethylphenol | Atom economy of the overall process is likely low. | Data not available; likely high due to the multi-step nature and byproducts. | A four-step process involving oxidation, hydrogenation, aminomethylation, and hydrogenolysis, leading to a low overall yield.[5] |
Note: The ideal atom economy is calculated based on the stoichiometry of the main transformation and does not account for reagents used in excess, solvents, or catalyst systems. The E-factor is highly dependent on the specific process conditions and waste treatment procedures.
Featured Experimental Protocols
Environment-Friendly Synthesis of TMHQ from 1,2,4-Trimethylbenzene
This method, described in patent CN103435450A, utilizes hydrogen peroxide as a green oxidizing agent.[3]
Step 1: Oxidation
-
In a 3L three-necked flask equipped with a mechanical stirrer, constant pressure funnel, and thermometer, 900mL of formic acid is added.
-
While stirring, 120g (1 mol) of 1,2,4-trimethylbenzene is slowly added.
-
The mixture is heated to 40-60°C.
-
Hydrogen peroxide is added, maintaining a molar ratio of 1,2,4-trimethylbenzene to hydrogen peroxide of 1:7-9.
-
The reaction temperature is maintained at 80-100°C for 4.5-6 hours.
Step 2: Extraction
-
After the reaction, the system is cooled to room temperature.
-
The mixture is extracted with 1500-1800mL of toluene (B28343).
Step 3: Reduction
-
To the toluene extract, 1500-2000g of a 25-35 wt% sodium hydrosulfite aqueous solution is added.
-
The mixture is stirred and heated to 40-50°C for 1.5-2.5 hours.
Step 4: Collection
-
The resulting TMHQ is collected from the reaction mixture. A reported yield for a similar procedure was 125g (82.15%) with a purity of 99.5%.[3]
Biocatalytic Synthesis of TMHQ from 2,3,6-Trimethylphenol
This innovative approach employs an immobilized enzyme in an aqueous environment, representing a significant advancement in green TMHQ synthesis.[1]
Materials:
-
2,3,6-trimethylphenol (TMP)
-
Horseradish peroxidase (HRP) immobilized on magnetic nanoparticles (Fe₃O₄/APTS/HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 6.5)
Procedure:
-
The oxidation of TMP is carried out in a glass reactor equipped with a stirrer and a heating jacket.
-
0.1g of the immobilized HRP biocatalyst and 30mL of the TMP solution (optimal concentration 1.5 mmol/L) are placed in the reactor.
-
The pH of the solution is adjusted to 6.5 using a phosphate buffer.
-
The reaction is maintained at an optimal temperature of 40°C.
-
An equivalent amount of hydrogen peroxide to the substrate is added periodically to the reaction mixture.
-
The reaction progress is monitored, and upon completion, the magnetic biocatalyst can be easily separated from the reaction medium using a magnet for reuse.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis routes.
Caption: Overview of major TMHQ synthesis pathways.
Caption: A generalized experimental workflow for TMHQ synthesis.
Conclusion
The synthesis of this compound is evolving, with a clear trend towards greener and more sustainable methodologies. While traditional routes starting from p-xylene or involving multi-step processes with harsh chemicals are still prevalent, they are characterized by low atom economy and significant waste generation.
The use of hydrogen peroxide as a clean oxidant in the synthesis from 1,2,4-trimethylbenzene offers a notable improvement. However, the standout approach from a green chemistry perspective is the biocatalytic synthesis from 2,3,6-trimethylphenol. This method leverages the high selectivity of enzymes, operates under mild, aqueous conditions, and allows for easy catalyst recycling, aligning closely with the core principles of green chemistry.
For researchers and drug development professionals, the adoption of such greener routes not only minimizes environmental impact but can also lead to safer and more efficient processes. Further research and process optimization of these emerging green routes will be crucial for the sustainable production of this vital Vitamin E precursor.
References
- 1. aidic.it [aidic.it]
- 2. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 3. CN103435450A - Environment-friendly synthesis method for 2,3,5-trimethyl hydroquinone - Google Patents [patents.google.com]
- 4. Synthesis of this compound from p-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]
A Comparative Guide to the Anti-proliferative Effects of TMHQ and Other Quinones on Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anti-proliferative effects of 2,3,5-trimethyl-1,4-hydroquinone (TMHQ) and other quinones, primarily thymoquinone (B1682898) (TQ) and hydroquinone (B1673460) (HQ), on tumor cells. While extensive research has elucidated the anti-cancer properties of TQ and HQ, publicly available data on the direct anti-proliferative activity of TMHQ on a wide range of cancer cell lines is limited. Therefore, this guide leverages data from a structurally related TMHQ derivative and other well-characterized quinones to provide a comprehensive overview for researchers in oncology and drug discovery.
Data Presentation: Comparative Cytotoxicity of Quinones
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinones against a panel of human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are a key metric for assessing cytotoxic potency.
| Quinone | Cancer Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| Thymoquinone (TQ) | H1650 | Lung Adenocarcinoma | 26.59 | 48h[1] |
| A549 | Lung Cancer | 40 | 24h[2] | |
| MCF-7 | Breast Cancer | 7.867 | Not Specified[1] | |
| HCT 15 | Colon Cancer | 82.59 | Not Specified[1] | |
| PC3 | Prostate Cancer | 55.83 | Not Specified[1] | |
| SiHa | Cervical Squamous Carcinoma | ~3.1 (10.67 µg/mL) | 72h[3] | |
| Hydroquinone (HQ) | A431 | Squamous Carcinoma | 23.3 | 72h[4] |
| SYF | Embryonic Fibroblast | 37.5 | 72h[4] | |
| Naphthazarin | Various | Various | 0.16 - 1.7 | 24h[5] |
| 2-(chloromethyl)quinizarin | Various | Various | 0.15 - 6.3 | 24h[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for key assays used to assess the anti-proliferative effects of quinone compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinone compound (e.g., TMHQ, TQ, HQ) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and the loss of membrane integrity using propidium iodide (PI).
Procedure:
-
Cell Treatment: Treat cells with the quinone compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the quinone compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the anti-proliferative effects of quinones and a general workflow for their evaluation.
Discussion of Mechanisms
The anti-proliferative effects of quinones are multifaceted and involve the induction of oxidative stress, cell cycle arrest, and apoptosis.
Thymoquinone (TQ) is the most extensively studied benzoquinone in the context of cancer. Its mechanisms of action include:
-
Induction of Apoptosis: TQ has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), activation of caspases, and modulation of Bcl-2 family proteins[8][9][10][11].
-
Cell Cycle Arrest: TQ can arrest the cell cycle at different phases (G1, G2/M) depending on the cancer cell type and the concentration used. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs)[8][12].
-
Inhibition of Signaling Pathways: TQ has been reported to inhibit several pro-survival signaling pathways in cancer cells, including the NF-κB, p38 MAPK, and ERK pathways[10][11][13][14][15][16]. The inhibition of NF-κB, a key regulator of inflammation and cell survival, is a significant contributor to TQ's anti-cancer effects[13][16].
Hydroquinone (HQ) also exhibits anti-cancer properties, although it is generally less potent than TQ. HQ induces cytotoxicity in various cancer cell lines and has been shown to suppress angiogenesis and metastasis in vivo[4][17][18]. Its mechanism is also linked to the induction of oxidative stress.
2,3,5-trimethyl-1,4-hydroquinone (TMHQ) , as previously mentioned, has not been as extensively studied. However, research on its derivative, 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone (B1214436) (CV-6504) , suggests a potential mechanism involving the inhibition of linoleate (B1235992) metabolism through the lipoxygenase pathway[6][7][19][20]. This interference with fatty acid metabolism could be a key anti-tumor strategy, as some tumors are dependent on these metabolites for growth[19]. The anti-tumor activity of CV-6504 may also be linked to its metabolism to the active hydroquinone form by DT-diaphorase[6][7].
Conclusion
This guide provides a comparative overview of the anti-proliferative effects of TMHQ and other quinones, with a focus on the well-documented activities of thymoquinone and hydroquinone. While direct, quantitative data for TMHQ remains scarce, the information on its derivatives and structurally similar compounds suggests that it likely possesses anti-proliferative properties, potentially through mechanisms involving the inhibition of lipid metabolism. The extensive data on thymoquinone highlights the therapeutic potential of benzoquinones and provides a strong rationale for further investigation into the anti-cancer effects and mechanisms of action of TMHQ and its analogues. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to evaluate the efficacy of these and other novel quinone-based compounds in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Effects of Thymoquinone on Oxidative Stress in A549 Lung Cancer Cell Line [mejc.sums.ac.ir]
- 3. Thymoquinone from Nigella sativa was more potent than cisplatin in eliminating of SiHa cells via apoptosis with down-regulation of Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel anti-tumour activity of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4- benzoquinone (CV-6504) against established murine adenocarcinomas (MAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel anti-tumour activity of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4- benzoquinone (CV-6504) against established murine adenocarcinomas (MAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Thymoquinone as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-cancer properties and mechanisms of action of thymoquinone, the major active ingredient of Nigella sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thymoquinone decreases AGE-induced NF-kappaB activation in proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of the anti-tumour effect of 2,3,5-trimethyl-6-(3-pyridylmethyl) 1,4-benzoquinone (CV-6504) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolism and pharmacokinetics of the anti-tumour agent 2,3,5-trimethyl-6-(3-pyridylmethyl)1,4-benzoquinone (CV-6504) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Trimethylhydroquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Trimethylhydroquinone (TMHQ) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Understanding the Hazards of this compound
This compound is a hazardous substance that requires careful handling. It can cause irritation to the skin, eyes, and respiratory system.[1][2] It is also a potential skin sensitizer, meaning repeated exposure may lead to an allergic skin reaction.[2][3] Inhalation of TMHQ dust can be harmful, and the substance is very toxic to aquatic life.[2][4]
Hazard Summary:
| Hazard Type | Description |
| Acute Toxicity (Inhalation) | Harmful if inhaled, causing respiratory tract irritation.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[2][3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential damage.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon single exposure.[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4] |
Personal Protective Equipment (PPE) Requirements
Appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the minimum PPE requirements.
Required Personal Protective Equipment:
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield.[1] | Protects against dust particles and potential splashes. |
| Skin (Hands) | For incidental contact (splash protection): Nitrile gloves. For extended contact: Neoprene or Butyl rubber gloves. | Provides a barrier against skin irritation and potential sensitization. Thicker, more resistant gloves are necessary for prolonged handling. |
| Skin (Body) | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory | For solid/dust form: A NIOSH-approved N95 respirator.[6] If heating or potential for vapors: A NIOSH-approved respirator with organic vapor cartridges. | Prevents inhalation of harmful dust particles and potential vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling in a laboratory environment.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Assemble all necessary materials and equipment before handling the chemical.
-
Confirm that an eyewash station and safety shower are readily accessible.[4]
-
Put on all required personal protective equipment as specified in the table above.
-
-
Handling:
-
Handle this compound in a manner that minimizes dust generation.[1]
-
Use a scoop or spatula for transferring the solid material. Avoid pouring, which can create airborne dust.
-
Keep the container of this compound tightly closed when not in use.[1]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling & Decontamination:
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate all equipment that came into contact with the chemical.
-
Carefully remove PPE, avoiding contact with the outer contaminated surfaces.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1]
-
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
Emergency Response Plan:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal. Ventilate the area and clean the spill site.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: Step-by-step waste disposal process.
Step-by-Step Disposal Protocol:
-
Chemical Waste:
-
Collect all waste this compound, including any spilled material and contaminated absorbents, in a designated and compatible hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the waste container sealed except when adding waste.
-
Store the sealed container in a designated, secure area away from incompatible materials.
-
-
Contaminated PPE:
-
Disposable PPE, such as gloves and respirator cartridges, that is contaminated with this compound should be placed in a separate, sealed bag or container labeled "Hazardous Waste - Contaminated PPE".
-
Non-disposable PPE, such as lab coats, should be decontaminated if possible or disposed of as hazardous waste if decontamination is not feasible.
-
-
Arranging for Disposal:
By following these detailed procedures, you can significantly mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C9H12O2 | CID 12785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound 97 700-13-0 [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
